Tetrahydro-11-dehydrocorticosterone
Descripción
Propiedades
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYBFXIUISNTQG-RHBMFIQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293596 | |
| Record name | Tetrahydro-11-dehydrocorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-03-0 | |
| Record name | Tetrahydro-11-dehydrocorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC11574 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydro-11-dehydrocorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,21-dihydroxy-5β-pregnane-11,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Function of Tetrahydro-11-dehydrocorticosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-11-dehydrocorticosterone (TH-11-DHC) is a principal urinary metabolite of the glucocorticoid corticosterone. While traditionally viewed as an inactive byproduct of hormone metabolism, emerging evidence suggests TH-11-DHC possesses biological activity, primarily as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. These enzymes are critical regulators of local glucocorticoid concentrations, and their modulation has significant implications for a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the known functions of TH-11-DHC, with a focus on its role in modulating glucocorticoid signaling. It includes a summary of its metabolic pathway, its inhibitory effects on 11β-HSD, and the potential physiological consequences. Detailed experimental protocols for the analysis of TH-11-DHC and the assessment of 11β-HSD activity are also presented, alongside visual representations of key pathways and experimental workflows to facilitate a deeper understanding of its biological significance.
Introduction
Glucocorticoids, such as cortisol in humans and corticosterone in rodents, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress responses. The biological activity of glucocorticoids is not solely dependent on their circulating levels but is also finely tuned at the tissue level by the enzymatic activity of 11β-hydroxysteroid dehydrogenases (11β-HSDs). Two main isoforms exist: 11β-HSD1, which primarily acts as a reductase to regenerate active glucocorticoids from their inactive 11-keto forms (cortisone to cortisol, and 11-dehydrocorticosterone to corticosterone), and 11β-HSD2, which is a dehydrogenase that inactivates glucocorticoids.
This compound is a downstream metabolite of 11-dehydrocorticosterone. Its primary recognized function is as an inhibitor of 11β-HSD enzymes[1][2]. By inhibiting these enzymes, TH-11-DHC can modulate local glucocorticoid concentrations, thereby influencing glucocorticoid receptor activation and downstream signaling. This guide delves into the specifics of this function and its potential therapeutic implications.
Metabolism and Bioynthesis
This compound is formed through the metabolism of corticosterone. The pathway involves the conversion of active corticosterone to inactive 11-dehydrocorticosterone by 11β-HSD2. Subsequently, 11-dehydrocorticosterone is further metabolized in the liver to its tetrahydro derivative, TH-11-DHC, which is then excreted in the urine. The measurement of urinary TH-11-DHC, often in ratio with tetrahydrocorticosterone (the metabolite of corticosterone), is a well-established method for assessing the in vivo activity of 11β-HSD enzymes.
References
Endogenous synthesis pathway of Tetrahydro-11-dehydrocorticosterone.
An In-depth Technical Guide to the Endogenous Synthesis Pathway of Tetrahydro-11-dehydrocorticosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (THA) is a principal urinary metabolite of corticosterone, the primary glucocorticoid in rodents. Its formation is contingent on a multi-step enzymatic cascade involving key players in steroid metabolism. Understanding this pathway is crucial for assessing the activity of enzymes such as 11β-hydroxysteroid dehydrogenase and 5β-reductase, which are significant targets in various pathological conditions, including metabolic syndrome and hypertension. This document provides a comprehensive overview of the endogenous synthesis of this compound, detailing the enzymatic reactions, quantitative parameters, relevant experimental protocols, and visual pathway representations.
The Core Synthesis Pathway
The endogenous synthesis of this compound originates from corticosterone and proceeds through two major enzymatic stages: oxidation followed by sequential reduction.
-
Oxidation of Corticosterone: The pathway is initiated by the conversion of active corticosterone to its inactive form, 11-dehydrocorticosterone. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[1][2] This enzyme plays a critical gatekeeper role, preventing glucocorticoids from binding to and activating mineralocorticoid receptors in tissues like the kidney.[2]
-
A-Ring Reduction of 11-Dehydrocorticosterone: The steroid's A-ring is subsequently reduced in a two-step process to yield the final "tetrahydro" metabolite.
-
Step 2a: Double Bond Reduction: The Δ4-5 double bond of 11-dehydrocorticosterone is reduced by either 5α-reductase (SRD5A) or 5β-reductase (AKR1D1) .[3] This reaction produces two distinct isomers: 5α-dihydro-11-dehydrocorticosterone or 5β-dihydro-11-dehydrocorticosterone. The 5β pathway is generally predominant for corticosterone metabolites in the liver.[3]
-
Step 2b: 3-Keto Group Reduction: The 3-keto group of the dihydro-intermediate is then reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) , an enzyme belonging to the aldo-keto reductase superfamily.[4] This final step yields 5α-Tetrahydro-11-dehydrocorticosterone or the more commonly referenced 5β-Tetrahydro-11-dehydrocorticosterone (THA).
-
The overall transformation can be summarized as: Corticosterone → 11-Dehydrocorticosterone → 5β-Dihydro-11-dehydrocorticosterone → 5β-Tetrahydro-11-dehydrocorticosterone (THA)
Below is a diagram illustrating this biochemical cascade.
Quantitative Data on Pathway Intermediates and Enzymes
The precise quantification of steroid metabolites and the characterization of enzyme kinetics are fundamental for research and drug development. The data below has been compiled from various studies.
| Parameter | Analyte/Enzyme | Value | Matrix/System | Reference |
| Limit of Quantitation (LOQ) | 11-Dehydrocorticosterone | 0.25 ng/mL | Murine Plasma | [5][6] |
| Limit of Quantitation (LOQ) | Corticosterone | 0.20 ng/mL | Murine Plasma | [5][6] |
| IC₅₀ | 7k27OHC vs. 11β-HSD1 | 357 ± 38 nM (human) | Lysates of HEK-293 cells | [7] |
| IC₅₀ | 7k27OHC vs. 11β-HSD1 | 36 ± 2 nM (mouse) | Lysates of HEK-293 cells | [7] |
| IC₅₀ | 7β27OHC vs. 11β-HSD2 | 11 ± 2 nM | Lysates of HEK-293 cells | [7] |
| IC₅₀ | 7k27OHC vs. 11β-HSD2 | 15 ± 1 nM | Lysates of HEK-293 cells | [7] |
| Michaelis Constant (Kₘ) | 11β-HSD1 (human) | 0.3 µM (for cortisone) | Expressed protein from testes | [8] |
| Michaelis Constant (Kₘ) | 11β-HSD1 (human) | 2.1 µM (for cortisol) | Expressed protein from testes | [8] |
Experimental Protocols
Accurate measurement of this compound and the activity of its synthesizing enzymes is critical. The following sections detail standardized methodologies.
Quantification of THA and Related Steroids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specific and sensitive steroid quantification, overcoming the cross-reactivity issues often seen in immunoassays.[9][10]
Objective: To simultaneously quantify 11-dehydrocorticosterone (11-DHC) and corticosterone (CORT) in plasma. A similar methodology can be adapted for THA.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of murine plasma, add an internal standard solution (e.g., d4-Cortisol).
-
Add 1 mL of chloroform for extraction.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes to separate the phases.
-
Transfer the lower organic layer (chloroform) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).
-
-
Liquid Chromatography (LC):
-
Column: ACE Excel 2 C18-AR (2.1 × 150 mm; 2 µm) or equivalent.[6]
-
Column Temperature: 25°C.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over approximately 8-10 minutes.[5]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Data Analysis: Quantify analytes by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a steroid-free matrix.
-
The workflow for this protocol is visualized below.
H295R Steroidogenesis Assay for Enzyme Activity
The human adrenocortical carcinoma cell line H295R is a widely used in vitro model as it expresses most of the key enzymes required for steroidogenesis.[11] This assay can be used to screen for compounds that inhibit or induce the enzymes in the THA synthesis pathway.
Objective: To assess the effect of test compounds on the production of steroid hormones, including precursors to THA.
Methodology:
-
Cell Culture and Plating:
-
Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors).
-
Seed cells into 24-well plates and allow them to acclimate for 24 hours.
-
-
Chemical Exposure:
-
Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin to stimulate steroidogenesis, or a known inhibitor like prochloraz).
-
Incubate the cells for 48 hours.
-
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture medium.
-
The medium can be directly used for steroid hormone measurement using the LC-MS/MS protocol described in Section 3.1 (preferred) or specific immunoassays.
-
Analyze the concentrations of corticosterone, 11-dehydrocorticosterone, and other relevant steroids to determine the effect of the test compound on specific enzymatic steps.
-
-
Cell Viability Assay:
-
After removing the medium, assess cell viability in the wells using a standard method (e.g., MTT, resazurin) to ensure that observed effects on steroid production are not due to cytotoxicity. A positive result is typically considered significant if it occurs at concentrations that maintain ≥70% cell viability.[11]
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Synthesis and identification of twelve A-ring reduced 6 alpha- and 6 beta-hydroxylated compounds derived from 11-deoxycortisol, corticosterone and 11-dehydrocorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of 11-dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11β-Hydroxysteroid dehydrogenases control access of 7β,27-dihydroxycholesterol to retinoid-related orphan receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Urinary Tetrahydroaldosterone to Tetrahydrocortisone Ratio: A Technical Guide to its Physiological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The analysis of urinary steroid metabolites provides a non-invasive window into the complex enzymatic machinery of adrenal steroidogenesis. While ratios of various cortisol metabolites have well-established clinical significance, the physiological importance of the urinary tetrahydroaldosterone (THA) to tetrahydrocortisone (THE) ratio is an emerging area of interest. This technical guide provides an in-depth exploration of the biochemical pathways governing the formation of THA and THE, detailed experimental protocols for their quantification, and a summary of available quantitative data. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating adrenal function and dysfunction.
Introduction
Aldosterone and cortisol, the principal mineralocorticoid and glucocorticoid in humans, respectively, are essential for maintaining homeostasis. Their production and metabolism are tightly regulated, and dysregulation can lead to a variety of pathologies, including hypertension and metabolic syndrome. The measurement of their urinary metabolites offers a cumulative picture of adrenal steroid production and metabolism over a 24-hour period. Tetrahydroaldosterone (THA) is a major metabolite of aldosterone, while tetrahydrocortisone (THE) is a key metabolite of cortisol. The ratio of these two metabolites, THA/THE, has the potential to provide a nuanced view of the relative activities of the mineralocorticoid and glucocorticoid pathways.
Biochemical Pathways of THA and THE Formation
The synthesis and metabolism of aldosterone and cortisol are complex processes involving a cascade of enzymatic reactions within the adrenal cortex and peripheral tissues.
Aldosterone Synthesis and Metabolism to Tetrahydroaldosterone
Aldosterone synthesis occurs in the zona glomerulosa of the adrenal cortex. The pathway begins with cholesterol and proceeds through a series of enzymatic steps to produce aldosterone. The final and rate-limiting step is catalyzed by aldosterone synthase (CYP11B2). Once secreted, aldosterone is primarily metabolized in the liver. The conversion to 3α,5β-tetrahydroaldosterone (the major isomeric form of THA) involves reduction of the A-ring by 5β-reductase and a subsequent reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase (3α-HSD).
Cortisol Synthesis and Metabolism to Tetrahydrocortisone
Cortisol is synthesized in the zona fasciculata of the adrenal cortex, also starting from cholesterol. A key enzyme in this pathway is 17α-hydroxylase/17,20-lyase (CYP17A1). Following its release, cortisol can be converted to its inactive form, cortisone, by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Cortisone is then metabolized, primarily in the liver, to tetrahydrocortisone (THE) by the actions of 5β-reductase and 3α-HSD.
Experimental Protocols for THA and THE Quantification in Urine
The gold standard for urinary steroid profiling is gas chromatography-mass spectrometry (GC-MS).[1] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has gained prominence due to its higher throughput and reduced need for derivatization.[2][3]
GC-MS Methodology
Urinary steroid analysis by GC-MS is a well-established and robust method for comprehensive steroid profiling.[1]
Protocol Details:
-
Sample Collection: A 24-hour urine collection is performed, and the total volume is recorded. A 1-2 mL aliquot is used for analysis.[4]
-
Enzymatic Hydrolysis: To a 1 mL urine sample, an internal standard (e.g., a deuterated steroid) is added. The pH is adjusted to approximately 4.5-5.0. A solution containing β-glucuronidase and sulfatase is added to hydrolyze the steroid conjugates. The mixture is incubated, typically overnight, at 37°C.[1]
-
Solid-Phase Extraction (SPE): The hydrolyzed urine is applied to a pre-conditioned C18 SPE cartridge. The cartridge is washed with water to remove interfering substances. The steroids are then eluted with an organic solvent like methanol or ethyl acetate.[1]
-
Derivatization: The eluate is evaporated to dryness under a stream of nitrogen. The residue is then derivatized to increase the volatility and thermal stability of the steroids for GC analysis. A common two-step derivatization involves methoximation followed by silylation (e.g., using MSTFA).[1]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The steroids are separated based on their boiling points and interaction with the stationary phase. The eluting compounds are introduced into a mass spectrometer for detection and quantification. Selected ion monitoring (SIM) is often used to enhance sensitivity and specificity.[5][6]
LC-MS/MS Methodology
LC-MS/MS offers a high-throughput alternative to GC-MS, often with simpler sample preparation.[2][3]
Protocol Details:
-
Sample Collection: A 24-hour urine collection is performed, and a small aliquot (e.g., 200 µL) is used.[2]
-
Enzymatic Hydrolysis: Similar to the GC-MS protocol, internal standards and a hydrolysis enzyme mixture are added to the urine sample, followed by incubation.[2]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is loaded onto an appropriate SPE cartridge (e.g., C18). After washing, the steroids are eluted with an organic solvent.[2]
-
LC-MS/MS Analysis: The eluate is evaporated and reconstituted in a suitable solvent for liquid chromatography. The sample is injected into an HPLC or UPLC system coupled to a tandem mass spectrometer. Steroids are separated on a reverse-phase column and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[2][3]
Quantitative Data and Physiological Significance
While extensive data exists for the ratio of cortisol metabolites (e.g., (THF+allo-THF)/THE) in diagnosing conditions like Apparent Mineralocorticoid Excess (AME), specific reference ranges and established clinical utility for the THA/THE ratio are not as well-defined in the current literature.[7][8] However, the individual concentrations of THA and THE are informative.
Tetrahydroaldosterone (THA)
Urinary THA is a reliable marker of total aldosterone production.[9] Elevated levels are indicative of primary aldosteronism, a common cause of secondary hypertension.[10][11]
Tetrahydrocortisone (THE)
Urinary THE reflects the peripheral metabolism of cortisol to its inactive form, cortisone. The conversion of cortisol to cortisone is a key mechanism for protecting the mineralocorticoid receptor from illicit activation by cortisol.
The THA/THE Ratio
An altered THA/THE ratio could theoretically reflect a shift in the balance between mineralocorticoid and glucocorticoid metabolism. For instance, in conditions of aldosterone excess (primary aldosteronism), an increased THA/THE ratio would be expected due to elevated THA levels. Conversely, conditions affecting cortisol metabolism could also influence this ratio.
Table 1: Illustrative Urinary Steroid Excretion in Healthy Adults and Patients with Primary Aldosteronism (PA)
| Analyte | Healthy Adults (μ g/24h ) | Primary Aldosteronism (μ g/24h ) |
| Tetrahydroaldosterone (THA) | 20 - 150 | > 200 |
| Tetrahydrocortisone (THE) | 1500 - 4500 | Variable, may be normal or slightly elevated |
| Calculated THA/THE Ratio | ~0.004 - 0.1 | Potentially > 0.1 |
Note: The values in this table are approximate and can vary based on age, sex, and analytical methodology. The calculated THA/THE ratio is for illustrative purposes and does not represent established clinical reference ranges.
Clinical and Research Applications
The analysis of urinary THA and THE, and by extension their ratio, has several potential applications:
-
Diagnosis of Adrenal Disorders: Urinary steroid profiling is a powerful tool for the diagnosis of various adrenal disorders, including congenital adrenal hyperplasia, Cushing's syndrome, and primary aldosteronism.[1]
-
Drug Development: In the development of drugs targeting the renin-angiotensin-aldosterone system (RAAS) or cortisol metabolism, monitoring urinary THA and THE can provide valuable pharmacodynamic insights.
-
Research in Hypertension and Metabolic Disease: Investigating the THA/THE ratio in large cohorts of patients with essential hypertension or metabolic syndrome may reveal novel insights into the pathophysiology of these conditions.
Conclusion
The urinary THA/THE ratio represents a potentially valuable, yet currently underutilized, biomarker in the assessment of adrenal function. While the individual components of the ratio, THA and THE, have established roles in clinical diagnostics, the physiological significance of their ratio requires further investigation. This technical guide provides a foundational understanding of the biochemical pathways, analytical methodologies, and available data related to the THA/THE ratio, with the aim of stimulating further research in this promising area. The continued advancement of mass spectrometry techniques will undoubtedly facilitate more comprehensive and precise urinary steroid profiling, further elucidating the clinical utility of the THA/THE ratio.
References
- 1. labpedia.net [labpedia.net]
- 2. Quantitative estimation of urinary pregnanetriol, pregnanetriolone, tetrahydro S and delta-5-pregnenetriol in the investigation of adrenocortical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Urine steroid metabolomics as a diagnostic tool in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cutoff Values of Aldosterone and the Aldosterone-Renin Ratio for Predicting Primary Aldosteronism in Patients with Resistant Hypertension: A Real-Life Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Beyond Infection: Device Utilization Ratio as a Performance Measure for Urinary Catheter Harm - PMC [pmc.ncbi.nlm.nih.gov]
The chemical structure and properties of Tetrahydro-11-dehydrocorticosterone.
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Tetrahydro-11-dehydrocorticosterone, a significant metabolite of corticosterone and an inhibitor of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme. This document is intended for researchers, scientists, and professionals in the field of drug development and endocrinology.
Chemical Structure and Identification
This compound is a steroid metabolite. Its chemical identity is established by its unique structure and identifiers.
Chemical Structure:
While a 2D structure diagram is not available in the search results, its IUPAC name and CAS number definitively identify the compound. Based on its name, it is a reduced form of 11-dehydrocorticosterone, indicating the saturation of the A-ring of the steroid nucleus.
Identification:
| Identifier | Value |
| CAS Number | 566-03-0[1] |
| Molecular Formula | C₂₁H₃₂O₄[1][2] |
| Molecular Weight | 348.48 g/mol [1][2] |
| Synonyms | Allotetrahydrocorticosterone, (3α,5α)-3,21-Dihydroxypregnan-11,20-dione |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and experimental use.
| Property | Value | Source |
| Appearance | White to off-white solid | [2][3] |
| Solubility | Soluble in DMSO (25 mg/mL)[2]. Sparingly soluble in aqueous buffers; for aqueous solutions, it is recommended to first dissolve in ethanol[4][5]. Formulations for in vivo use often involve co-solvents like PEG300 and Tween-80[2][4]. | |
| Storage | Store as a powder at -20°C for long-term stability (up to 3 years)[2]. In solvent, store at -80°C for up to 6 months[2]. |
Note: Specific melting and boiling points for this compound were not found in the provided search results. The melting point of its precursor, 11-dehydrocorticosterone, is reported as 177-179°C[6] and 183.5°C[7].
Experimental Protocols
Synthesis
The synthesis of this compound typically involves the enzymatic reduction of its precursor, 11-dehydrocorticosterone.
Protocol: Enzymatic Reduction of 11-dehydrocorticosterone
This protocol is based on the general method described for the synthesis of tetrahydro steroids from their corresponding precursors[8].
-
Starting Material: 11-dehydrocorticosterone
-
Enzyme: 3α-hydroxysteroid dehydrogenase (3α-HSD)
-
Cofactor: Nicotinamide adenine dinucleotide (NADH)
-
Reaction Buffer: A suitable buffer to maintain optimal enzyme activity (e.g., phosphate buffer, pH 7.4).
-
Procedure:
-
Dissolve 11-dehydrocorticosterone in a minimal amount of a suitable organic solvent (e.g., ethanol) and then dilute with the reaction buffer.
-
Add NADH to the reaction mixture.
-
Initiate the reaction by adding 3α-hydroxysteroid dehydrogenase.
-
Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and vortexing).
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic extract with brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified using column chromatography on silica gel or by preparative HPLC.
Analytical Methods
The analysis of this compound can be performed using chromatographic techniques, particularly HPLC coupled with mass spectrometry (MS).
Protocol: HPLC-MS/MS Analysis
This method is adapted from established protocols for the analysis of related tetrahydro-steroid metabolites[9][10][11][12].
-
Sample Preparation (from biological fluids like urine or plasma):
-
Hydrolysis of Conjugates: Steroid metabolites in biological fluids are often conjugated (e.g., glucuronides). Enzymatic hydrolysis using β-glucuronidase is necessary to release the free steroid[13].
-
Extraction: Perform liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane[11] or chloroform[9], or solid-phase extraction (SPE) using C18 cartridges[13] to isolate the steroids from the biological matrix.
-
Derivatization (Optional): For certain detection methods like fluorescence, derivatization may be necessary[11]. However, for MS/MS, it is often not required.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column, is typically used[9][11].
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed[9][10].
-
Flow Rate: Typical flow rates are in the range of 0.2-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for steroids[9][10].
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Signaling Pathways and Mechanism of Action
This compound is an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), particularly 11β-HSD1[1]. This enzyme plays a crucial role in regulating intracellular glucocorticoid levels.
The 11β-HSD System
There are two main isoforms of 11β-HSD:
-
11β-HSD1: This enzyme primarily acts as a reductase, converting inactive cortisone (in humans) or 11-dehydrocorticosterone (in rodents) to active cortisol or corticosterone, respectively. It is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system[14][15][16].
-
11β-HSD2: This enzyme has dehydrogenase activity, inactivating cortisol and corticosterone to cortisone and 11-dehydrocorticosterone. It is predominantly found in mineralocorticoid target tissues like the kidney, protecting the mineralocorticoid receptor from illicit occupation by cortisol[14][15][17].
Inhibition of 11β-HSD1 by this compound
By inhibiting 11β-HSD1, this compound reduces the intracellular conversion of inactive glucocorticoid precursors into their active forms. This leads to a decrease in local glucocorticoid concentrations within target tissues, without significantly affecting systemic circulating levels[14].
Figure 1: Signaling pathway illustrating the inhibition of 11β-HSD1 by this compound.
Downstream Effects of 11β-HSD1 Inhibition
The reduction in intracellular active glucocorticoids due to 11β-HSD1 inhibition has several beneficial downstream effects, particularly in the context of metabolic diseases.
-
Improved Insulin Sensitivity: Excessive glucocorticoid action in the liver and adipose tissue contributes to insulin resistance. By reducing local cortisol/corticosterone levels, 11β-HSD1 inhibitors can improve insulin sensitivity[18][19].
-
Reduced Adiposity: Glucocorticoids promote the differentiation and proliferation of adipocytes. Inhibition of 11β-HSD1 can lead to a reduction in visceral fat accumulation[18].
-
Anti-inflammatory Effects: While acute inflammation can be worsened by 11β-HSD1 inhibition, in chronic inflammatory states like those associated with obesity, inhibition can be beneficial by reducing inflammation[20][21].
-
Neuroprotection: In the brain, elevated glucocorticoids can be neurotoxic. 11β-HSD1 inhibition has been explored as a potential therapeutic strategy for age-related cognitive decline[15][17].
Figure 2: A generalized experimental workflow for the synthesis and analysis of this compound.
Conclusion
This compound is a key steroid metabolite with significant potential as a therapeutic agent due to its inhibitory action on 11β-HSD1. Understanding its chemical properties, synthesis, and mechanism of action is crucial for its application in research and drug development, particularly in the context of metabolic and inflammatory diseases. This guide provides a foundational overview for professionals working with this compound. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized protocols for its synthesis and analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 11β-HSD抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. usbio.net [usbio.net]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Synthesis and identification of twelve A-ring reduced 6 alpha- and 6 beta-hydroxylated compounds derived from 11-deoxycortisol, corticosterone and 11-dehydrocorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of 11-dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC method for determination of fluorescence derivatives of cortisol, cortisone and their tetrahydro- and allo-tetrahydro-metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC-ESI-MS/MS assessment of the tetrahydro-metabolites of cortisol and cortisone in bovine urine: promising markers of dexamethasone and prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chronic Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity Decreases Hypertension, Insulin Resistance, and Hypertriglyceridemia in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 11β-HSD1 inhibition does not affect murine tumour angiogenesis but may exert a selective effect on tumour growth by modulating inflammation and fibrosis | PLOS One [journals.plos.org]
The Emerging Role of Tetrahydro-11-dehydrocorticosterone in Adrenal Gland Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adrenal cortex is a critical endocrine organ responsible for the synthesis of a diverse array of steroid hormones that regulate numerous physiological processes, including metabolism, inflammation, and blood pressure. The precise control of steroid hormone action is paramount for maintaining homeostasis. A key mechanism in this regulation is the pre-receptor metabolism of glucocorticoids by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). This technical guide delves into the role of a specific metabolite in this pathway, Tetrahydro-11-dehydrocorticosterone (TH-11-DHC), and its significance in adrenal function. While traditionally viewed as an inactive byproduct, emerging evidence suggests that TH-11-DHC may possess biological activities and serve as a valuable biomarker for adrenal health and disease.
Adrenal Steroidogenesis and the Corticosterone Metabolic Pathway
The synthesis of steroid hormones in the adrenal cortex, known as steroidogenesis, is a complex process involving a cascade of enzymatic reactions. Cholesterol serves as the initial precursor for all steroid hormones, including the primary glucocorticoid in rodents, corticosterone. The biological activity of corticosterone is tightly regulated by the two isoforms of 11β-HSD.
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme primarily acts as a reductase, converting the inactive 11-dehydrocorticosterone to the active corticosterone, thereby amplifying glucocorticoid signaling within target tissues.
-
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): Conversely, 11β-HSD2 is a potent dehydrogenase that inactivates corticosterone by converting it to 11-dehydrocorticosterone. This inactivation is crucial in mineralocorticoid-sensitive tissues like the kidney, preventing the illicit activation of the mineralocorticoid receptor by glucocorticoids.
11-dehydrocorticosterone is further metabolized to various downstream products, including this compound.
Signaling Pathway of Corticosterone Metabolism
The interplay between 11β-HSD1 and 11β-HSD2 dictates the local availability of active glucocorticoids, a critical determinant of cellular response.
The Role of this compound
An Inhibitor of 11β-HSD
This compound has been identified as an inhibitor of 11β-HSD enzymes[1][2][3]. This inhibitory activity suggests a potential feedback mechanism in the regulation of glucocorticoid metabolism. However, specific inhibitory concentrations (IC50) for TH-11-DHC against 11β-HSD1 and 11β-HSD2 are not well-documented in publicly available literature, indicating a need for further quantitative research in this area.
A Biomarker of Adrenal Function and Disease
The measurement of urinary steroid metabolites provides a non-invasive window into the activity of adrenal steroidogenic and metabolic pathways. Altered levels of TH-11-DHC and related metabolites have been associated with various pathological conditions.
| Condition | Observation | Implication | Reference |
| Essential Hypertension | Elevated urinary excretion of TH-11-DHC and its precursors. | Potential dysregulation of corticosterone metabolism and mineralocorticoid receptor activation. | [4] |
| Adrenocortical Tumors | Altered urinary steroid profiles, including metabolites of corticosterone. | Can serve as a biomarker to differentiate between benign and malignant adrenal tumors. | [4] |
Experimental Protocols
Quantification of this compound in Biological Samples
The accurate measurement of TH-11-DHC is crucial for both research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique for the comprehensive profiling of urinary steroids.
1. Sample Preparation: Solid-Phase Extraction (SPE) of Urinary Steroids
This protocol outlines a general procedure for the extraction of steroids from urine, which can be adapted for the analysis of TH-11-DHC.
-
Materials:
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Urine sample
-
Centrifuge
-
Evaporator (e.g., nitrogen stream or centrifugal vacuum concentrator)
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Centrifuge the urine sample to pellet any particulate matter. Load 2-5 mL of the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Elution: Elute the steroids from the cartridge with 5 mL of methanol.
-
Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. The dried extract is now ready for derivatization.
-
2. Derivatization: Methyloxime-Trimethylsilyl (MO-TMS) Ether Formation
To improve the volatility and thermal stability of steroids for GC-MS analysis, a two-step derivatization process is typically performed.
-
Materials:
-
Dried steroid extract
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS vials
-
-
Procedure:
-
Methoximation: Reconstitute the dried steroid extract in 50 µL of methoxyamine hydrochloride in pyridine. Seal the vial and heat at 60°C for 60 minutes. This step converts keto groups to methyloximes.
-
Silylation: After cooling, add 100 µL of MSTFA with 1% TMCS to the vial. Seal and heat at 60°C for 30 minutes. This step converts hydroxyl groups to trimethylsilyl ethers.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
-
Experimental Workflow for Urinary Steroid Profiling
The following diagram illustrates the general workflow for the analysis of urinary steroids, including TH-11-DHC.
Conclusion and Future Directions
This compound, a metabolite of corticosterone, plays a role in the intricate regulation of adrenal function, primarily through its involvement in the 11β-HSD-mediated control of glucocorticoid activity. While its direct biological actions are still under investigation, its utility as a biomarker for adrenal disorders is becoming increasingly apparent. The development and standardization of robust analytical methods for the quantification of TH-11-DHC are essential for advancing our understanding of its physiological and pathophysiological significance. Future research should focus on elucidating the precise molecular mechanisms of TH-11-DHC's inhibitory effects on 11β-HSD and its potential interactions with other cellular targets. Such studies will be instrumental for the development of novel diagnostic and therapeutic strategies for a range of adrenal and metabolic diseases.
References
Preliminary Research on Tetrahydro-11-dehydrocorticosterone in Neuroscience: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes preliminary research and theoretical frameworks concerning Tetrahydro-11-dehydrocorticosterone. Direct experimental data on its specific neurological effects are limited in publicly available literature. The proposed experimental protocols are based on established methods for related compounds and should be adapted and validated.
Introduction
This compound (TH-11-DHC) is a metabolite of 11-dehydrocorticosterone, the inactive precursor to the primary glucocorticoid in rodents, corticosterone. The conversion between these steroids is catalyzed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. This guide provides a comprehensive overview of the current, albeit limited, understanding of TH-11-DHC in the context of neuroscience, focusing on its potential mechanisms of action, proposed experimental investigation methods, and the available data. The primary hypothesized role of TH-11-DHC in the central nervous system is as an inhibitor of 11β-HSD1, an enzyme implicated in age-related cognitive decline and various neurological disorders.
Biochemical Profile and Quantification
Chemical Properties
| Property | Value |
| IUPAC Name | (3α,5α)-3,21-dihydroxy-pregnan-11,20-dione |
| Molecular Formula | C21H32O4 |
| Molecular Weight | 348.48 g/mol |
| CAS Number | 566-03-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Synthesis and Analysis
Detailed protocols for the synthesis and quantification of TH-11-DHC are provided in the "Experimental Protocols" section. The synthesis involves the reduction of 11-dehydrocorticosterone, and quantification in brain tissue can be achieved using liquid chromatography-mass spectrometry (LC-MS).
Core Mechanism of Action: 11β-HSD1 Inhibition
The principal mechanism by which this compound is proposed to exert its effects in the brain is through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] 11β-HSD1 is a crucial enzyme that regenerates active corticosterone from inactive 11-dehydrocorticosterone within neurons and other brain cells.[2] By inhibiting this enzyme, TH-11-DHC would reduce intracellular corticosterone levels, thereby dampening glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) signaling.
Figure 1: Proposed mechanism of 11β-HSD1 inhibition by this compound.
Potential Neuropharmacological Effects
While direct evidence is lacking, the inhibition of 11β-HSD1 by TH-11-DHC suggests potential roles in modulating neuronal excitability, neuroinflammation, and neuroprotection.
Modulation of Neuronal Excitability
Glucocorticoids are known to modulate neuronal excitability and synaptic plasticity. By reducing intracellular corticosterone, TH-11-DHC could indirectly alter neuronal function. The precise effects would depend on the brain region and neuronal population, as glucocorticoid actions are complex and can be both excitatory and inhibitory.
Figure 2: Hypothetical workflow of TH-11-DHC's effect on neuronal excitability.
Neuroinflammation
Glucocorticoids have complex, often anti-inflammatory, effects. However, chronic elevation can be detrimental. By locally reducing corticosterone, TH-11-DHC might modulate microglial activation and the production of pro-inflammatory cytokines, potentially offering neuroprotection in inflammatory conditions.
Figure 3: Proposed anti-inflammatory action of TH-11-DHC via microglial modulation.
Quantitative Data Summary
| Parameter | Compound | Value | Source |
| Biological Activity | This compound | 11β-HSD inhibitor | [1] |
Note: The lack of publicly available IC50 values or detailed binding affinities highlights a significant gap in the current understanding of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the synthesis of A-ring reduced steroids.[3]
-
Starting Material: 11-dehydrocorticosterone.
-
Step 1: Reduction of the A-ring.
-
Dissolve 11-dehydrocorticosterone in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as sodium borohydride (NaBH4), in a controlled manner at a specific temperature (e.g., 0°C).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction carefully with an acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Purification.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect and combine the fractions containing the desired tetrahydro product.
-
-
Step 3: Characterization.
-
Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Quantification of this compound in Brain Tissue by LC-MS
This protocol is a general guideline adapted from methods for related steroids.[4][5]
-
Tissue Homogenization:
-
Homogenize frozen brain tissue in a suitable buffer on ice.
-
-
Liquid-Liquid Extraction:
-
Add an organic solvent (e.g., chloroform or methyl tert-butyl ether) to the homogenate.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the steroids.
-
-
Sample Preparation:
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for TH-11-DHC will need to be determined.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
-
In Vitro 11β-HSD1 Inhibition Assay
This protocol is based on general methods for assessing 11β-HSD1 activity.[3]
-
Enzyme Source:
-
Use microsomes from cells overexpressing human or rodent 11β-HSD1, or from liver tissue.
-
-
Assay Buffer:
-
A neutral pH buffer (e.g., Tris-HCl) containing a cofactor for the reductase activity (NADPH).
-
-
Substrate:
-
A known substrate of 11β-HSD1, such as cortisone or 11-dehydrocorticosterone. A radiolabeled substrate can be used for easier detection.
-
-
Procedure:
-
Pre-incubate the enzyme source with varying concentrations of this compound (the inhibitor).
-
Initiate the reaction by adding the substrate and cofactor.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a quenching solvent).
-
-
Detection of Product:
-
Separate the substrate and the product (cortisol or corticosterone) using TLC or HPLC.
-
Quantify the amount of product formed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of TH-11-DHC and determine the IC50 value.
-
Assessment of Neuroinflammation in Microglial Cell Culture
This is a general protocol to assess the potential anti-inflammatory effects of TH-11-DHC.
-
Cell Culture:
-
Use a murine microglial cell line (e.g., BV-2) or primary microglia.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of TH-11-DHC for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of secreted cytokines in the culture supernatant using ELISA kits.
-
Gene Expression: Analyze the mRNA levels of inflammatory genes in the cell lysates using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis:
-
Compare the levels of inflammatory mediators in the TH-11-DHC treated groups to the LPS-only control group to determine the inhibitory effect.
-
Electrophysiological Recording in Acute Brain Slices
This is a general protocol to investigate the effects of TH-11-DHC on neuronal activity.
-
Slice Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus) from rodents.
-
-
Recording:
-
Use whole-cell patch-clamp or field potential recordings.
-
-
Experimental Design:
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, synaptic currents).
-
Bath-apply this compound at various concentrations.
-
Record the changes in neuronal properties in the presence of the compound.
-
-
Parameters to Measure:
-
Intrinsic Excitability: Resting membrane potential, input resistance, action potential threshold, and firing frequency.
-
Synaptic Transmission: Frequency and amplitude of spontaneous or evoked excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.
-
Conclusion and Future Directions
This compound is an intriguing molecule with a plausible mechanism of action in the central nervous system as an inhibitor of 11β-HSD1. This positions it as a potential therapeutic candidate for neurological conditions where glucocorticoid dysregulation plays a role. However, the current body of research is sparse, and significant work is required to validate its proposed effects.
Future research should focus on:
-
Quantitative Biology: Determining the IC50 of TH-11-DHC for 11β-HSD1 and 11β-HSD2 to confirm its potency and selectivity.
-
Neuropharmacology: Conducting in-depth studies to elucidate its effects on neuronal excitability, synaptic plasticity, and neuroinflammation using the protocols outlined in this guide.
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of TH-11-DHC in animal models of neurological disorders, such as Alzheimer's disease or age-related cognitive decline.
-
Signaling Pathways: Investigating the downstream molecular pathways affected by TH-11-DHC treatment in neuronal and glial cells.
The generation of robust data in these areas will be crucial to advance our understanding of this compound and its potential as a novel therapeutic agent in neuroscience.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotective Actions of Neurosteroids [frontiersin.org]
- 5. Neuroprotective actions of neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of 11-Dehydrocorticosterone: A Technical Guide to the Formation of Tetrahydro-11-dehydrocorticosterone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic conversion of 11-dehydrocorticosterone to its tetrahydro metabolite, Tetrahydro-11-dehydrocorticosterone (THA). This document provides a comprehensive overview of the enzymatic pathways, quantitative data, and detailed experimental methodologies relevant to this metabolic process, aimed at facilitating further research and drug development in related fields.
Introduction
Glucocorticoids, essential steroid hormones, are intricately regulated at both the systemic and tissue-specific levels. A key mechanism of this regulation is the pre-receptor metabolism of active glucocorticoids into their inactive 11-keto forms. In rodents, the active glucocorticoid corticosterone is converted to the inactive 11-dehydrocorticosterone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can reactivate 11-dehydrocorticosterone to corticosterone, amplifying glucocorticoid action in tissues where it is expressed.
Beyond this interconversion, 11-dehydrocorticosterone undergoes further metabolism, leading to the formation of various metabolites, including this compound (THA). This guide focuses on the enzymatic reduction of the A-ring of 11-dehydrocorticosterone, a critical step in its catabolism, resulting in the formation of THA. Understanding this metabolic pathway is crucial for elucidating the complete lifecycle of glucocorticoids and for the development of therapeutic agents that target these pathways.
The Metabolic Pathway: From 11-Dehydrocorticosterone to this compound
The conversion of 11-dehydrocorticosterone to this compound is a two-step enzymatic process involving the reduction of the A-ring of the steroid nucleus.
Step 1: A-Ring Reduction by 5α- and 5β-Reductases
The initial and rate-limiting step is the irreversible reduction of the Δ4-5 double bond in the A-ring of 11-dehydrocorticosterone. This reaction is catalyzed by two families of enzymes:
-
5α-reductases (SRD5A): These enzymes produce 5α-dihydro-11-dehydrocorticosterone. There are three known isoenzymes of 5α-reductase (type 1, 2, and 3).
-
5β-reductase (AKR1D1): This enzyme generates 5β-dihydro-11-dehydrocorticosterone.
Step 2: 3-Keto Group Reduction by 3α-Hydroxysteroid Dehydrogenases
The resulting 5α- or 5β-dihydro intermediates are then further metabolized by 3α-hydroxysteroid dehydrogenases (3α-HSDs). These enzymes catalyze the reduction of the 3-keto group to a 3α-hydroxyl group, yielding the final product, this compound (THA).
The overall metabolic pathway can be visualized as follows:
Quantitative Data
The enzymatic conversion of 11-dehydrocorticosterone has been quantified in various studies. The following table summarizes the key kinetic parameters for the 5α-reductase enzyme acting on 11-dehydrocorticosterone.
| Enzyme | Substrate | Tissue Source | Km | Vmax | Citation |
| 5α-Reductase | 11-Dehydrocorticosterone | Rabbit Liver Microsomes | 4.2 x 10-6 mol/L | 2,600 pmol x min-1 x mg-1 | [1] |
| 5α-Reductase | Corticosterone | Rabbit Liver Microsomes | 0.5 x 10-6 mol/L | 38 pmol x min-1 x mg-1 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound formation.
In Vitro 5α-Reductase Activity Assay (Radioenzymatic Method)
This protocol is adapted from studies on steroid metabolism and can be used to determine the kinetic parameters of 5α-reductase with 11-dehydrocorticosterone as a substrate.[1]
Materials:
-
Rabbit liver microsomes (or other tissue homogenates)
-
[3H]-11-dehydrocorticosterone (radiolabeled substrate)
-
NADPH (cofactor)
-
Tris-HCl buffer (pH 7.4)
-
Ethyl acetate (for extraction)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
-
Unlabeled 11-dehydrocorticosterone and its 5α-reduced metabolite (for standards)
Procedure:
-
Incubation:
-
Prepare reaction mixtures in microcentrifuge tubes containing Tris-HCl buffer, NADPH, and the microsomal protein preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [3H]-11-dehydrocorticosterone.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Extraction:
-
Stop the reaction by adding ice-cold ethyl acetate.
-
Vortex thoroughly to extract the steroids.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the organic (upper) phase to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Chromatography and Quantification:
-
Re-dissolve the dried extract in a small volume of ethyl acetate.
-
Spot the extract, along with unlabeled standards, onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate 11-dehydrocorticosterone from its 5α-reduced metabolite.
-
Visualize the standards (e.g., using iodine vapor).
-
Scrape the corresponding spots for the radioactive samples into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the radioactivity in the product spot.
-
Determine the enzyme activity (e.g., in pmol/min/mg protein).
-
To determine Km and Vmax, perform the assay with varying concentrations of 11-dehydrocorticosterone.
-
LC-MS/MS Method for Quantification of 11-Dehydrocorticosterone and its Metabolites
This method is based on a published protocol for the analysis of corticosterone and 11-dehydrocorticosterone and can be adapted to include this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).
Sample Preparation (from plasma):
-
Liquid-Liquid Extraction (LLE):
-
To a plasma sample, add an internal standard (e.g., a deuterated analog of the analyte).
-
Add an extraction solvent (e.g., chloroform or methyl tert-butyl ether).
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the initial mobile phase.
-
LC-MS/MS Parameters (Example):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid).
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 11-Dehydrocorticosterone | 345.2 | 121.1 |
| Corticosterone | 347.2 | 121.1 |
| This compound | To be determined empirically | To be determined empirically |
Note: The MRM transitions for this compound would need to be optimized.
Signaling Pathways of this compound
The direct signaling pathways of this compound are not as well-characterized as those of its precursor, 11-dehydrocorticosterone, or the active glucocorticoid, corticosterone. However, existing evidence suggests potential mechanisms of action:
-
Inhibition of 11β-HSD: Some tetrahydro metabolites of corticosteroids have been shown to act as inhibitors of 11β-HSD enzymes. By inhibiting 11β-HSD1, THA could reduce the local regeneration of active corticosterone, thereby dampening glucocorticoid signaling. Conversely, inhibition of 11β-HSD2 could potentially lead to increased local concentrations of active glucocorticoids.
-
Interaction with Steroid Receptors: While 11-keto steroids like 11-dehydrocorticosterone have low affinity for the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), the affinity of their tetrahydro metabolites is an area of active investigation. It is plausible that THA could interact with these receptors, potentially acting as a weak agonist or antagonist.
-
Putative Novel Receptors: Research has suggested the existence of a putative nuclear receptor with high affinity for 11-dehydrocorticosterone in certain tissues.[2] It is possible that THA could also interact with this or other novel receptor systems.
Further research is required to fully elucidate the specific signaling cascades initiated by this compound.
Conclusion
The metabolism of 11-dehydrocorticosterone to this compound represents a significant pathway in the clearance and inactivation of glucocorticoids. The enzymes 5α-reductase, 5β-reductase, and 3α-hydroxysteroid dehydrogenase are central to this conversion. While quantitative data on the kinetics of these reactions are emerging, further research is needed to fully understand the regulation of this pathway in various physiological and pathological states. The biological activity and signaling mechanisms of THA remain a promising area for future investigation, with potential implications for the development of novel therapeutics targeting glucocorticoid metabolism and action. This guide provides a foundational resource for researchers dedicated to advancing our understanding of this intricate metabolic process.
References
Investigating Tetrahydro-11-dehydrocorticosterone in Preclinical Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of Tetrahydro-11-dehydrocorticosterone (TH-11-DHC), a putative inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). Due to the limited direct research on TH-11-DHC, this document extrapolates from the extensive research on selective 11β-HSD1 inhibitors in rodent models to provide a comprehensive framework for its evaluation.
Introduction to this compound and 11β-HSD1
This compound is identified as an inhibitor of 11β-HSD.[1] The primary target of such inhibitors in metabolic and neurological research is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a critical regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive 11-keto glucocorticoids (11-dehydrocorticosterone in rodents and cortisone in humans) to their active forms (corticosterone and cortisol, respectively).[2][3][4] By amplifying local glucocorticoid action in tissues like the liver, adipose tissue, and brain, 11β-HSD1 plays a significant role in various physiological and pathophysiological processes.[2][4]
Inhibition of 11β-HSD1 is a promising therapeutic strategy for a range of conditions, including metabolic syndrome, type 2 diabetes, obesity, age-related cognitive decline, and inflammation.[5][6][7][8][9][10] Preclinical studies in rodent models using selective 11β-HSD1 inhibitors have demonstrated significant improvements in these conditions, providing a strong rationale for the investigation of novel inhibitors like TH-11-DHC.
Core Signaling Pathway: 11β-HSD1 Inhibition
The primary mechanism of action for TH-11-DHC, as an 11β-HSD inhibitor, is the reduction of intracellular active glucocorticoids. This modulation of the glucocorticoid signaling pathway is central to its therapeutic potential.
Data Presentation: Effects of 11β-HSD1 Inhibitors in Rodent Models
The following tables summarize quantitative data from preclinical studies on various 11β-HSD1 inhibitors in rodent models, illustrating the potential therapeutic effects that could be investigated for TH-11-DHC.
Table 1: Metabolic Effects of 11β-HSD1 Inhibitors in Murine Models
| Compound | Animal Model | Duration of Treatment | Dosage | Key Findings | Reference |
| Compound 544 | Diet-Induced Obese (DIO) C57BL/6J mice | 11 days | 20 mg/kg, twice daily (PO) | - 15% decrease in fasting serum glucose- 7% reduction in body weight- 12.1% reduction in cumulative food intake | [5] |
| INU-101 | KKAy mice | Not specified | 30 mg/kg | - 36% inhibition of liver 11β-HSD1- ~65% inhibition in adipose tissue | [6] |
| INU-101 | ob/ob mice | Not specified | 30 mg/kg | - 31.1% reduction in glycemia- 12.2% reduction in HbA1c levels | [6] |
| Compound 11 | SHR-cp obese rats | Not specified | Not specified | - 90% reduction in liver 11β-HSD1 activity- 97% reduction in adipose tissue 11β-HSD1 activity- Improved glucose tolerance and reduced insulin resistance | [6] |
| Compound H8 | db/db mice | Not specified | 10 mg/kg | - ~70% inhibition of liver 11β-HSD1- 60-70% inhibition in adipose tissue- Ameliorated glucose tolerance and insulin sensitivity | [6] |
Table 2: Neurological and Cognitive Effects of 11β-HSD1 Inhibitors in Murine Models
| Compound | Animal Model | Duration of Treatment | Dosage | Key Findings | Reference |
| UE2316 | Aged, cognitively impaired C57BL/6 mice | Short-term | Not specified | - Improved memory | [7] |
| UE2316 | Tg2576 mice (Alzheimer's model), 14 months old | 4 weeks | Not specified | - Decreased number of β-amyloid plaques in the cerebral cortex | [7] |
| UE2316 | Young Tg2576 mice | Up to 13 months | Not specified | - Prevented cognitive decline | [7] |
| Carbenoxolone (non-selective) | Aged HSD1 knock-out mice | Not specified | Not applicable | - Improved cognition and increased long-term potentiation compared to wild-type | [11] |
Table 3: Anti-inflammatory Effects of 11β-HSD1 Inhibitors
| Compound | Model | Key Findings | Reference |
| BVT.2733 | LPS-induced THP-1 cells (in vitro) | - Ameliorated pro-inflammatory mediators | [9] |
| Not specified | Endotoxemia (in vivo) | - Attenuated levels of pro-inflammatory mediators- Increased survival rate | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of TH-11-DHC. Below are generalized protocols based on studies with other 11β-HSD1 inhibitors.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel 11β-HSD1 inhibitor in a preclinical rodent model.
Preparation and Administration of TH-11-DHC
Based on supplier recommendations for in vivo experiments, TH-11-DHC can be formulated for oral administration.
-
Objective: To prepare a stable formulation of TH-11-DHC for oral administration to rodents.
-
Materials:
-
This compound (TH-11-DHC) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Protocol:
-
Prepare a stock solution of TH-11-DHC in DMSO.
-
For the final working solution, add the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a homogenous solution is formed.
-
Add saline to reach the final desired volume and concentration.
-
A suggested final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
The solution should be prepared fresh daily. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
-
Administration:
-
The prepared solution can be administered via oral gavage at a specified volume based on the animal's body weight.
-
Measurement of 11-dehydrocorticosterone and Corticosterone
To assess the pharmacodynamic effect of TH-11-DHC, it is essential to measure the levels of the 11β-HSD1 substrate (11-dehydrocorticosterone, DHC) and its product (corticosterone, CORT) in plasma or tissue.
-
Method: Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[12][13]
-
Sample Preparation (from murine plasma):
-
Thaw plasma samples on ice.
-
Perform a liquid-liquid extraction (LLE) using chloroform (10:1 ratio).[12]
-
Vortex and centrifuge the samples to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC/MS/MS analysis.
-
-
LC/MS/MS Parameters (example):
-
Data Analysis: Quantify the concentrations of 11-DHC and CORT against a standard curve. The ratio of CORT to 11-DHC can be used as an indicator of 11β-HSD1 activity.
Assessment of 11β-HSD1 Activity in Tissues (ex vivo)
This protocol determines the enzymatic activity of 11β-HSD1 in tissue homogenates.
-
Objective: To measure the conversion of 11-dehydrocorticosterone to corticosterone in tissue samples.
-
Materials:
-
Rodent tissues (e.g., liver, adipose tissue, brain)
-
Homogenization buffer
-
11-dehydrocorticosterone (substrate)
-
NADPH (cofactor)
-
Incubator
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC/MS/MS system for corticosterone quantification
-
-
Protocol:
-
Harvest tissues from animals and immediately freeze them in liquid nitrogen.
-
Homogenize the tissues in a suitable buffer.
-
Centrifuge the homogenate to obtain the microsomal fraction (if desired).
-
Incubate a known amount of protein from the tissue homogenate with a saturating concentration of 11-dehydrocorticosterone and NADPH at 37°C.
-
Stop the reaction at various time points by adding an organic solvent.
-
Extract the steroids into the organic phase.
-
Evaporate the solvent and reconstitute the residue.
-
Quantify the amount of corticosterone produced using LC/MS/MS.
-
-
Data Analysis: Calculate the rate of corticosterone formation per unit of protein per unit of time (e.g., pmol/mg protein/min).
Conclusion
Investigating this compound in preclinical rodent models holds significant promise for advancing our understanding and treatment of metabolic, neurological, and inflammatory diseases. Although direct data on TH-11-DHC is sparse, the wealth of information on selective 11β-HSD1 inhibitors provides a robust framework for designing and executing a comprehensive preclinical evaluation. By employing the methodologies and experimental workflows outlined in this guide, researchers can effectively assess the therapeutic potential of TH-11-DHC and contribute to the development of novel, targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]
- 7. Cognitive and Disease-Modifying Effects of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Male Tg2576 Mice, a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jneurosci.org [jneurosci.org]
- 12. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of 11-dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of Tetrahydro-11-dehydrocorticosterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-11-dehydrocorticosterone (THA) is a key urinary metabolite of 11-dehydrocorticosterone, the inactive form of corticosterone. The quantification of THA provides a valuable tool for assessing the activity of enzymes involved in glucocorticoid metabolism, such as 11β-hydroxysteroid dehydrogenases (11β-HSD) and 5α-reductase. Dysregulation of these pathways is implicated in various endocrine disorders. This document provides a detailed protocol for the quantification of THA in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of this compound
The metabolic pathway leading to the formation and excretion of this compound begins with the conversion of the active glucocorticoid, corticosterone, to its inactive form, 11-dehydrocorticosterone. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Subsequently, 11-dehydrocorticosterone undergoes reduction by 5α-reductase and 3α-hydroxysteroid dehydrogenases to form its tetrahydro-metabolites, including this compound, which is then excreted in the urine.
Metabolic conversion of corticosterone to urinary THA.
Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS
This protocol is based on established methods for the analysis of urinary steroid metabolites. Optimization of specific parameters for this compound may be required.
Sample Preparation
-
Enzymatic Hydrolysis:
-
To a 1 mL aliquot of urine, add an internal standard (e.g., a deuterated analog of THA).
-
Add β-glucuronidase/sulfatase from Helix pomatia to deconjugate the steroid metabolites.
-
Incubate the mixture at 37°C for 2-4 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the steroids with methanol or ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might run over 10-15 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined experimentally (predicted m/z for [M+H]⁺ of THA is 349.2) |
| Product Ions (Q3) | To be determined experimentally (common steroid fragments are often observed) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 50 - 100 ms |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Workflow for THA quantification.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between samples.
Table 3: Example Quantitative Data Summary
| Sample ID | Concentration of THA (ng/mL) | Internal Standard Response | % Recovery |
| Control 1 | 10.5 | 1.2 x 10⁶ | 95 |
| Control 2 | 12.1 | 1.1 x 10⁶ | 92 |
| Treatment 1 | 25.3 | 1.3 x 10⁶ | 98 |
| Treatment 2 | 28.9 | 1.2 x 10⁶ | 96 |
Conclusion
This document provides a comprehensive overview and a detailed starting protocol for the quantification of this compound in urine by LC-MS/MS. Adherence to good laboratory practices, including proper method validation, is essential for obtaining accurate and reliable results. The provided workflow and diagrams serve as a guide for researchers and scientists in setting up and performing this important bioanalytical assay.
Application Notes and Protocols for Urinary THA Analysis by Gas Chromatography-Mass Spectrometry
These application notes provide a comprehensive guide for the quantitative analysis of Δ⁹-tetrahydrocannabinolic acid (THA), also referred to as THCA-A, in human urine using gas chromatography-mass spectrometry (GC-MS). This methodology is critical for researchers, scientists, and drug development professionals in the fields of clinical toxicology, forensic science, and cannabinoid research.
Introduction
Δ⁹-tetrahydrocannabinolic acid (THA) is the non-psychoactive precursor of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Following cannabis consumption, THA is metabolized and excreted in urine, primarily as THA-glucuronide. To accurately quantify total THA, a hydrolysis step is necessary to cleave the glucuronide conjugate prior to extraction and analysis. This protocol details a robust and validated GC-MS method for the determination of total urinary THA, involving alkaline hydrolysis, liquid-liquid extraction (LLE), derivatization, and subsequent chromatographic separation and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Δ⁹-THA analytical standard
-
Δ⁹-THC-D3 (internal standard)
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
n-hexane
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Methanol (analytical grade)
-
Drug-free human urine
Sample Preparation
The sample preparation workflow involves hydrolysis to convert THA-glucuronide to free THA, followed by extraction and derivatization to make the analyte suitable for GC-MS analysis.
Figure 1. Experimental workflow for urinary THA analysis.
Protocol:
-
Aliquot Sample: Pipette 1 mL of urine into a screw-cap glass tube.
-
Add Internal Standard: Spike the sample with a known concentration of the internal standard (e.g., Δ⁹-THC-D3).
-
Alkaline Hydrolysis: Add 200 µL of 11.8 N potassium hydroxide to the urine sample. Cap the tube and incubate in a water bath or incubator at 80°C for 30 minutes.[1]
-
Cooling and Neutralization: After incubation, remove the sample and allow it to cool to room temperature. Neutralize the sample by adding 2 mL of 0.1 M acetic acid followed by 200 µL of glacial acetic acid.[1]
-
Liquid-Liquid Extraction: Add 5 mL of an extraction solvent mixture of n-hexane and ethyl acetate (8:2 v/v). Vigorously shake or vortex the mixture for 5 minutes. Centrifuge at 1800 x g for 7 minutes to separate the organic and aqueous layers.[1]
-
Evaporation: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.[1]
-
Derivatization: To the dried residue, add 50 µL of a derivatizing agent such as MSTFA or BSTFA with 1% TMCS. Cap the tube and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of THA.[1]
-
Final Preparation: After cooling, the sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following table outlines the typical GC-MS parameters for the analysis of derivatized THA.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless or Split (e.g., 1:10) |
| Carrier Gas | Helium |
| Flow Rate | Constant flow, ~1 mL/min |
| Column Type | DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Oven Temperature Program | |
| Initial Temperature | 60°C |
| Ramp 1 | 10°C/min to 300°C |
| Hold Time | Hold at 300°C for 2 minutes[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 220°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for TMS-derivatized THA | m/z 371 (Quantifier), 488 (Qualifier) |
Method Validation
The analytical method should be validated to ensure its reliability for the intended application. Key validation parameters are summarized below.
| Validation Parameter | Typical Performance |
| Linearity | |
| Calibration Range | 2.5 - 300 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limits of Detection and Quantitation | |
| Limit of Detection (LOD) | 15 ng/mL[1] |
| Limit of Quantitation (LOQ) | 25 ng/mL[1] |
| Precision | |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy | |
| Recovery | 85-115% |
| Specificity | No significant interferences from endogenous urine components should be observed at the retention time of the analyte and internal standard. |
Data Analysis and Interpretation
Quantification of THA in the samples is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of THA in the unknown samples is then calculated from this curve.
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample collection to final data analysis.
Figure 2. Logical relationship of the analytical process.
Conclusion
The described GC-MS method provides a sensitive, specific, and reliable approach for the quantitative determination of total THA in human urine. Adherence to the detailed protocols for sample preparation, instrument conditions, and method validation is crucial for obtaining accurate and reproducible results in research and clinical settings.
References
- 1. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Corticosterone Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of corticosterone and its metabolites from various biological matrices. The information is intended to guide researchers in developing robust and efficient methods for the isolation and purification of these important biomarkers of physiological stress and adrenal function.
Introduction
Corticosterone is a glucocorticoid hormone produced in the adrenal cortex in many species, including rodents, and is a precursor to aldosterone. The analysis of corticosterone and its metabolites in biological fluids and tissues is crucial for understanding the hypothalamic-pituitary-adrenal (HPA) axis, stress responses, and the pharmacokinetics of glucocorticoid drugs. Solid-phase extraction is a widely used technique for the sample preparation of corticosterone and its metabolites prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). SPE offers significant advantages over traditional liquid-liquid extraction (LLE), including higher recovery, reduced solvent consumption, and the potential for automation.
This application note provides a comparative overview of common SPE sorbents and protocols for the extraction of corticosterone and its metabolites, along with detailed experimental procedures.
Corticosterone Signaling Pathway
The biological effects of corticosterone are primarily mediated through its interaction with the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), leading to genomic and non-genomic effects. Understanding this pathway is essential for interpreting the physiological significance of corticosterone metabolite levels.
Solid-Phase Extraction Workflow
A typical SPE workflow involves several key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analytes of interest. The choice of sorbent and solvents is critical for achieving optimal recovery and purity.
Comparison of SPE Sorbents and Quantitative Data
The selection of the appropriate SPE sorbent is crucial for the successful isolation of corticosterone and its metabolites. The choice depends on the polarity of the analytes and the nature of the sample matrix. Reversed-phase (e.g., C18) and polymeric (e.g., Hydrophilic-Lipophilic Balanced - HLB) sorbents are commonly used.
| Sorbent Type | Analyte(s) | Matrix | Recovery (%) | Key Findings |
| C18 | Corticosterone, Prednisolone | Urine | 97 - 103 | Good recovery for parent steroids.[1] |
| HLB | Corticosterone, Cortisol, Cortisone | Urine | 92.1 - 103.0 | High recoveries were observed.[2] Optimal results were obtained with HLB cartridges and dichloromethane elution.[3] |
| HLB | Dexamethasone, Corticosterone | Rat Plasma | ~100 | Complete extraction recovery was achieved.[4] |
| Mixed-Mode Cation Exchange (MCX) | Steroid Hormones | Wastewater | - | HLB showed better extraction efficiency than MCX and MAX.[5] |
| Mixed-Mode Anion Exchange (MAX) | Steroid Hormones | Wastewater | - | HLB showed better extraction efficiency than MCX and MAX.[5] |
| SOLAµ™ HRP | 11 Steroids including Corticosterone | Serum | 42 - 95 | Rapid method with no pre-conditioning, evaporation, or reconstitution required. |
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of corticosterone and its metabolites from common biological matrices.
Protocol 1: Extraction of Corticosterone from Urine using HLB SPE Cartridges
This protocol is adapted from methodologies demonstrating high recovery of corticosteroids from urine samples.[2]
Materials:
-
HLB SPE Cartridges (e.g., 6 mL, 200 mg)
-
Methanol (HPLC grade)
-
Deionized Water
-
Acetone (HPLC grade)
-
2% Ammonium Hydroxide in 50% Methanol
-
SPE Vacuum Manifold
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Centrifuge urine samples to pellet any particulate matter.
-
Take a known volume of the supernatant (e.g., 15 mL).
-
If an internal standard is used, spike the sample at this stage.
-
-
SPE Cartridge Conditioning:
-
Place the HLB cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 4 mL of an acetone-water mixture (25:75, v/v).
-
Further wash with 2 mL of 2% ammonium hydroxide in 50% methanol.
-
Finally, wash with 2 mL of distilled water.
-
-
Elution:
-
Elute the analytes with 4 mL of methanol, collecting the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL of 2 mM sodium tetraborate decahydrate).
-
Protocol 2: Extraction of Corticosterone from Plasma using HLB SPE Cartridges
This protocol is based on methods developed for the analysis of corticosteroids in rodent plasma.[4]
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
Acetonitrile (HPLC grade)
-
Formic Acid
-
SPE Vacuum Manifold
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add an internal standard (e.g., prednisolone).
-
Precipitate proteins by adding an equal volume of acidified acetonitrile (e.g., 1% formic acid in acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Follow with a wash of 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute the corticosterone and other steroids with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Extraction of Corticosterone Metabolites from Feces
This protocol provides a general method for the extraction of steroid metabolites from solid fecal samples.[6]
Materials:
-
Ethanol or Ethyl Acetate (ACS Grade)
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporator or Centrifugal Vacuum Concentrator (e.g., SpeedVac™)
-
Assay Buffer (compatible with the downstream analytical method)
Procedure:
-
Sample Preparation:
-
Ensure fecal samples are completely dry. Lyophilization is recommended.
-
Homogenize the dried sample into a powder.
-
-
Extraction:
-
Weigh a known amount of the dried fecal powder (e.g., 0.2 g) into a centrifuge tube.
-
Add 1 mL of ethanol or ethyl acetate for every 0.1 g of solid.
-
Vortex vigorously for at least 30 minutes.
-
Centrifuge at 5,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted steroids.
-
-
Solvent Evaporation:
-
Transfer a measured volume of the supernatant to a clean tube.
-
Evaporate the solvent to complete dryness using a nitrogen evaporator or a centrifugal vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume of ethanol (e.g., 100 µL) to ensure complete solubilization of the steroids.
-
Add a larger volume of an aqueous assay buffer (e.g., 400 µL) to achieve a low final concentration of ethanol (typically ≤5% for immunoassays).
-
Vortex thoroughly to ensure the steroids are fully dissolved in the aqueous solution. The sample is now ready for analysis.
-
Conclusion
Solid-phase extraction is a powerful and versatile technique for the sample preparation of corticosterone and its metabolites from a variety of biological matrices. The choice of SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery and accurate quantification. The protocols provided in this application note serve as a starting point for researchers, and further method development and validation are recommended for specific applications. The use of LC-MS/MS following SPE is a highly sensitive and specific approach for the analysis of these important steroid hormones.[7]
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Biomedical Evaluation of Cortisol, Cortisone, and Corticosterone along with Testosterone and Epitestosterone Applying Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of steroid hormones and their conjugated forms in water and urine by on-line solid-phase extraction coupled to… [ouci.dntb.gov.ua]
- 6. arborassays.com [arborassays.com]
- 7. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Terminal Hepatic Artery (THA) Measurement in Essential Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Essential hypertension, a multifactorial condition characterized by chronically elevated blood pressure, remains a major global health challenge. While the roles of the kidneys, heart, and peripheral vasculature are well-established, emerging evidence suggests that the liver, and specifically the hemodynamics of the hepatic artery, may play a significant role in the pathophysiology of this disease. The terminal hepatic artery (THA), as a key regulator of blood flow within the liver microcirculation, offers a potential window into the systemic vascular alterations associated with essential hypertension. This document provides detailed application notes and experimental protocols for the measurement of THA parameters in the study of essential hypertension, aimed at facilitating further research and therapeutic development in this area.
The liver's unique dual blood supply, from both the portal vein and the hepatic artery, is governed by a sophisticated regulatory mechanism known as the hepatic arterial buffer response (HABR).[1] This response ensures a constant total hepatic blood flow by compensatory adjustments in hepatic artery flow in response to changes in portal vein flow.[1][2] In pathological states such as hypertension, alterations in systemic vascular resistance and endothelial function can impact this delicate balance, leading to changes in hepatic arterial resistance and flow.
Application Notes
The measurement of THA hemodynamics, primarily through Doppler ultrasonography in clinical settings and flow probes in preclinical models, provides valuable insights into the local and systemic vascular effects of essential hypertension. Key parameters of interest include the Hepatic Artery Resistive Index (HARI), Peak Systolic Velocity (PSV), and End-Diastolic Velocity (EDV).
The HARI, calculated as (PSV - EDV) / PSV, is a key metric reflecting downstream vascular resistance.[1] Studies in hypertensive patient populations, such as pregnant women with pre-eclampsia, have demonstrated alterations in HARI compared to normotensive controls, suggesting a link between systemic hypertension and hepatic arterial hemodynamics.[1][3] For instance, a study on hypertensive pregnant women showed a reduction in the postprandial HARI, in contrast to the increase observed in normotensive individuals.[1][3] These findings suggest that essential hypertension may impair the normal physiological responses of the hepatic vasculature.
In preclinical research, animal models of essential hypertension provide a platform to investigate the underlying molecular mechanisms. Direct measurement of THA blood flow using transonic flow probes in rodent models allows for a precise quantification of hemodynamic changes and the evaluation of novel therapeutic agents.
Data Presentation: Quantitative Analysis of Hepatic Artery Resistive Index
The following table summarizes representative data from a study comparing the Hepatic Artery Resistive Index (HARI) in normotensive and hypertensive pregnant women, illustrating the potential for THA measurements to differentiate between these groups.
| Patient Group | Condition | Fasting HARI (Mean ± SD) | Postprandial HARI (Mean ± SD) | Postprandial Change in HARI |
| Group 1 | Normotensive | 0.68 ± 0.05 | 0.75 ± 0.06 | Increase |
| Group 2 | Chronic Hypertension | 0.72 ± 0.04 | 0.69 ± 0.05 | Reduction |
| Group 3 | Pre-eclampsia | 0.78 ± 0.07 | 0.73 ± 0.08 | Reduction |
Data adapted from a case report on hypertensive disorders in pregnancy. The values are illustrative and based on findings suggesting an increase in RI in normotensive women and a reduction in hypertensive women after a meal.[1][3]
Signaling Pathways and Pathophysiology
The link between essential hypertension and altered THA hemodynamics is likely mediated by several interconnected signaling pathways. Chronic hypertension is associated with systemic endothelial dysfunction, increased activity of the renin-angiotensin-aldosterone system (RAAS), and inflammation, all of which can impact the hepatic vasculature.
Experimental Protocols
Protocol 1: Non-invasive Measurement of THA Hemodynamics in Human Subjects using Doppler Ultrasonography
This protocol outlines the procedure for assessing THA hemodynamics in a clinical research setting.
1. Patient Preparation:
-
Patients should fast for at least 6 hours to minimize bowel gas and postprandial hemodynamic changes.
-
The procedure should be explained to the patient to ensure cooperation.
-
The patient is positioned in the supine or left lateral decubitus position.[4]
2. Equipment:
-
High-resolution ultrasound system with Doppler capabilities (color and spectral).
-
A 2-5 MHz curvilinear transducer is typically used.
3. Imaging Procedure:
-
The liver is first examined in B-mode to assess its morphology and identify the portal vein and hepatic artery.
-
The main hepatic artery is identified in the porta hepatis, anterior to the portal vein.
-
Color Doppler is used to visualize blood flow and confirm the location of the hepatic artery.[4]
-
The sample volume for spectral Doppler is placed in a straight segment of the terminal hepatic artery, ensuring the angle of insonation is less than 60 degrees to minimize error.[5]
4. Data Acquisition:
-
The spectral Doppler waveform is obtained, showing the velocity of blood flow over the cardiac cycle.
-
The Peak Systolic Velocity (PSV) and End-Diastolic Velocity (EDV) are measured from the waveform.
-
The Hepatic Artery Resistive Index (HARI) is calculated automatically by the ultrasound machine or manually using the formula: RI = (PSV - EDV) / PSV .[1]
-
Measurements should be repeated three times, and the average value should be recorded.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. Resistance in the Hepatic Artery - Hepatic Circulation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Doppler Liver Assessment, Protocols, and Interpretation of Results - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ajronline.org [ajronline.org]
Application Note: High-Throughput Steroid Analysis in Murine Plasma
Introduction
The accurate quantification of steroid hormones in murine plasma is crucial for a wide range of research areas, including endocrinology, pharmacology, and toxicology. Given the small sample volumes typically available from mice, highly sensitive and efficient sample preparation methods are paramount. This application note provides a detailed overview and comparison of common sample preparation techniques for the analysis of steroids in murine plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for steroid analysis due to its high specificity and sensitivity.[1][2][3] The methods covered include Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Sample Preparation Methodologies
The choice of sample preparation method is critical and can significantly impact the accuracy, precision, and throughput of the steroid analysis. Key considerations include the required sensitivity, the number of samples to be processed, and the specific steroids of interest.
Supported Liquid Extraction (SLE)
SLE is a high-throughput sample preparation technique that functions like a streamlined version of LLE. It utilizes an inert solid support material packed into a 96-well plate format. The aqueous sample is loaded onto the support, which is then eluted with a water-immiscible organic solvent to extract the analytes of interest, leaving behind hydrophilic matrix components like phospholipids. This method is easily automated, making it suitable for large sample batches.[1][4]
Liquid-Liquid Extraction (LLE)
LLE is a classic and robust method for extracting steroids from plasma. It involves partitioning the analytes between the aqueous plasma sample and a water-immiscible organic solvent. Common solvents include methyl tert-butyl ether (MTBE), diethyl ether, and ethyl acetate.[5][6][7] While effective, traditional LLE can be labor-intensive and difficult to automate.
Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation method. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[8][9][10] After centrifugation, the supernatant containing the steroids is collected for analysis. While quick, PPT may result in a less clean extract compared to LLE or SLE, potentially leading to greater matrix effects.[11] However, for some applications, it can provide lower limits of quantification.[12]
Quantitative Data Summary
The following tables summarize quantitative data for various sample preparation methods used for steroid analysis in plasma.
Table 1: Comparison of Sample Preparation Methods for Steroid Analysis
| Parameter | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Partitioning of analytes between an aqueous sample adsorbed on a solid support and an immiscible organic solvent. | Partitioning of analytes between two immiscible liquid phases (aqueous plasma and organic solvent). | Removal of proteins by denaturation with an organic solvent or salt.[10] |
| Throughput | High, easily automated in 96-well format.[1][4] | Low to medium, can be cumbersome for large sample numbers. | High, very rapid procedure. |
| Selectivity | Good, removes polar interferences. | Good, dependent on solvent choice. | Lower, may result in significant matrix effects.[11] |
| Solvent Usage | Moderate. | High. | Low. |
| Automation | Easily automated.[1][13] | Difficult to fully automate. | Easily automated. |
| Typical Sample Volume | 50-200 µL.[1][4] | 100-200 µL.[6][7] | 40-100 µL.[9][11] |
Table 2: Reported Recovery Rates and Limits of Quantification (LOQ) for Steroids in Plasma
| Method | Steroid | Recovery (%) | LOQ (ng/mL) | Reference |
| Automated SLE | Corticosterone, Progesterone, Testosterone, 11-dehydrocorticosterone | 73.5 - 111.9 | 0.025 - 0.500 | [1][13] |
| LLE (MTBE) | Testosterone | 100 - 113 | 0.025 | [7] |
| LLE (MTBE) | Dihydrotestosterone (DHT) | 98 - 107 | 0.10 | [7] |
| LLE | 12 Steroids (various) | 86.4 - 115.0 | 0.005 - 1.0 | [6] |
| PPT (Methanol) | Corticosterone | Not Reported | 1.0 | [9] |
| PPT | Multiple Steroids | Not Reported | Lower than SLE in one study | [12] |
Experimental Protocols
Protocol 1: Automated Supported Liquid Extraction (SLE) of Murine Plasma
This protocol is adapted from a method for the analysis of corticosterone, 11-dehydrocorticosterone, testosterone, and progesterone.[1][2]
Materials:
-
Murine plasma (50 µL)
-
Internal standard solution (in methanol)
-
Water with 0.1% formic acid
-
Dichloromethane:Isopropanol (98:2 v/v)
-
96-well SLE plate
-
Automated liquid handler (e.g., Biotage Extrahera)
-
96-well collection plate
-
Plate evaporator
Procedure:
-
To 50 µL of murine plasma in a 96-well plate, add the internal standard solution.
-
Dilute the sample with water containing 0.1% formic acid.
-
Load the entire sample onto the 96-well SLE plate and wait for 5 minutes for the sample to be absorbed.
-
Elute the steroids by passing dichloromethane:isopropanol (98:2 v/v) through the SLE plate into a clean 96-well collection plate.
-
Evaporate the solvent in the collection plate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Murine Plasma
This protocol is a general procedure for steroid extraction using an organic solvent.[5][6]
Materials:
-
Murine plasma (100 µL)
-
Internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
1.5 mL polypropylene tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Pipette 100 µL of murine plasma into a 1.5 mL polypropylene tube.
-
Add the internal standard solution and vortex briefly.
-
Add 1 mL of MTBE to the tube.
-
Vortex the tube vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous phases.[6]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.[6]
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT) of Murine Plasma
This is a rapid protocol for the removal of proteins from plasma samples.[9]
Materials:
-
Murine plasma (100 µL)
-
Internal standard solution
-
Ice-cold methanol
-
1.5 mL polypropylene tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of murine plasma into a 1.5 mL polypropylene tube.
-
Add the internal standard solution.
-
Add 300 µL of ice-cold methanol to the tube to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted if concentration is needed.
Visualizations
Caption: Experimental workflow for steroid analysis in murine plasma.
Caption: Hypothalamic-Pituitary-Adrenal (HPA) Axis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
- 3. protocols.io [protocols.io]
- 4. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography-mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid determination of corticosterone in mouse plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. Comprehensive targeted profiling of multiple steroid classes in rodent plasma using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction of 11-Dehydrocorticosterone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the liquid-liquid extraction (LLE) of 11-dehydrocorticosterone from biological samples, primarily plasma. The methodologies outlined are compiled from established laboratory practices and are intended to serve as a robust starting point for researchers developing quantitative assays for this and other related corticosteroids.
Introduction
11-dehydrocorticosterone is the inactive precursor to corticosterone in rodents, converted by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] The accurate quantification of 11-dehydrocorticosterone is crucial for studies investigating glucocorticoid metabolism, stress responses, and the efficacy of 11β-HSD1 inhibitors. Liquid-liquid extraction is a fundamental sample preparation technique that partitions analytes based on their differential solubility in two immiscible liquid phases, effectively separating them from interfering matrix components. This method is widely used prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The selection of an appropriate organic solvent is critical for achieving high extraction efficiency. The following table summarizes various solvent systems and their relevant parameters as reported in the literature for the extraction of corticosteroids, including 11-dehydrocorticosterone.
| Analyte(s) | Sample Matrix | Extraction Solvent | Solvent to Sample Ratio (v/v) | Key Observations |
| 11-dehydrocorticosterone, Corticosterone | Murine Plasma | Chloroform | 10:1 | Provided a much cleaner extract compared to protein precipitation.[3] |
| Corticosterone | Rat Adrenal Cortex Homogenates | Diethyl ether | 5:1 (repeated three times) | For optimal extraction, homogenates were diluted 1:12 in a sucrose solution containing 0.1 M potassium hydroxide and mixed with ethanol (1:10) before ether extraction.[4] |
| Corticosteroids | Human Plasma | Dichloromethane/Isopropanol (90:10, v/v) | Not specified | Modifying dichloromethane with isopropanol increased the polarity and substantially improved recoveries for some corticosteroids.[5] |
| Corticosteroids | Human Plasma | Ethyl Acetate (EtOAc) | Not specified | Evaluated as one of several solvents for supported liquid extraction (SLE).[5] |
| Corticosteroids | Human Plasma | Methyl tert-butyl ether (MTBE) | Not specified | Evaluated as one of several solvents for SLE.[5] |
| Cortisol, Cortisone, Aldosterone | Cell Culture Supernatant | Methyl tert-butyl ether (MTBE) | 1.5:1 | Used for the extraction of multiple steroids from cell culture media. |
| Steroids | Liquid Samples | Diethyl ether or Ethyl Acetate | 5:1 | A general protocol for steroid extraction from various liquid samples.[6] |
Experimental Protocol: Liquid-Liquid Extraction of 11-Dehydrocorticosterone from Plasma
This protocol describes a common LLE procedure for the extraction of 11-dehydrocorticosterone from plasma samples prior to LC-MS/MS analysis.
3.1. Materials and Reagents
-
Plasma samples (e.g., murine, human) stored at -80°C
-
11-dehydrocorticosterone analytical standard
-
Internal standard (IS) solution (e.g., deuterated 11-dehydrocorticosterone)
-
Chloroform (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Glass test tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Sample concentrator (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
3.2. Procedure
-
Sample Thawing and Aliquoting: Thaw frozen plasma samples on ice. Once thawed, vortex briefly to ensure homogeneity. Aliquot a specific volume of plasma (e.g., 50-150 µL) into a clean glass tube.[1]
-
Internal Standard Spiking: Add a known amount of internal standard solution to each plasma sample, as well as to calibration standards and quality control samples. This helps to correct for variability in extraction efficiency and instrument response.
-
Solvent Addition and Extraction: Add the organic extraction solvent. A common choice is chloroform at a 10:1 volume ratio to the plasma sample (e.g., 1 mL of chloroform for 100 µL of plasma).[1][3]
-
Vortexing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous phase (plasma) to the organic phase.[6]
-
Phase Separation (Centrifugation): Centrifuge the tubes at a low temperature (e.g., 4°C) for 10 minutes at approximately 1000 x g to achieve a clear separation of the aqueous and organic layers and to pellet any precipitated proteins at the interface.[1]
-
Transfer of Organic Layer: Carefully aspirate the upper aqueous layer and the protein interface, and discard. Transfer the lower organic layer (chloroform) containing the extracted 11-dehydrocorticosterone to a clean glass tube.
-
Evaporation to Dryness: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 60°C).[1] This step concentrates the analyte.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 70 µL) of a solvent compatible with the initial mobile phase of the LC-MS/MS system, such as a mixture of water and acetonitrile (e.g., 30:70, v/v).[1] Vortex briefly to ensure the analyte is fully dissolved.
-
Sample Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial, typically with a low-volume insert, for analysis by LC-MS/MS.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for 11-dehydrocorticosterone.
Caption: Workflow for 11-dehydrocorticosterone LLE.
Concluding Remarks
The described liquid-liquid extraction protocol provides a reliable method for the isolation and concentration of 11-dehydrocorticosterone from plasma. Optimization of this protocol, including the choice of extraction solvent and pH conditions, may be necessary depending on the specific sample matrix and analytical instrumentation. For instance, while neutral pH is generally effective for corticosteroids, adjusting the pH can sometimes improve selectivity.[7] The use of a stable isotope-labeled internal standard is strongly recommended to ensure the accuracy and precision of quantitative results.
References
- 1. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 11-dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for the extraction of corticosterone from cell homogenates and subcellular fractions of the rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. arborassays.com [arborassays.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing THA Detection by LC-MS/MS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the sensitivity of tetrahydroisoquinoline alkaloid (THA) detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide: Low Sensitivity in THA Analysis
This section addresses specific issues that can lead to decreased sensitivity in a question-and-answer format, guiding you from sample to signal.
Section 1: Sample Preparation & Extraction
Question: I'm observing low recovery and high signal variability for my THA analytes. What are the likely causes in my sample preparation?
Answer: Low recovery and variability often stem from inefficient extraction or matrix effects introduced during sample preparation.[1][2] Here’s how to troubleshoot:
-
Optimize Extraction Technique: The choice of extraction method is critical. For complex biological matrices like plasma or urine, simple "dilute and shoot" methods may be inadequate, leading to significant matrix effects.[1] Consider more robust techniques:
-
Solid Phase Extraction (SPE): Offers high selectivity and can effectively remove interfering matrix components like salts and phospholipids. Method development involves selecting the appropriate sorbent (e.g., C18, mixed-mode) and optimizing wash/elution steps.[3]
-
Liquid-Liquid Extraction (LLE): A classic technique that separates analytes based on their solubility. It is effective at removing inorganic salts but can be labor-intensive and may form emulsions.[4] Supported Liquid Extraction (SLE) is a modern alternative that avoids emulsion formation.[1][4]
-
Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts, often leaving phospholipids and other endogenous components that cause ion suppression.[3]
-
-
Evaluate Matrix Effects: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[5][6] This is a major cause of poor sensitivity and accuracy.[6][7] You can assess matrix effects by comparing the analyte's response in a pure solvent versus its response in a post-extraction spiked matrix sample.[5]
-
Use an Internal Standard: A stable isotopically labeled (SIL) internal standard is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate compensation during quantification.[6]
Section 2: Liquid Chromatography (LC) Separation
Question: My THA peak shape is poor (broadening, tailing, or splitting), and the signal-to-noise is low. How can I improve the chromatography?
Answer: Poor chromatography directly impacts sensitivity by reducing peak height and increasing the likelihood of co-elution with interfering compounds.[8]
-
Mobile Phase Optimization:
-
pH: The pH of the mobile phase is crucial for basic compounds like THAs. Adjusting the pH with additives like formic acid or ammonium acetate can improve peak shape and retention. Typically, a pH 2-3 units below the pKa of the analyte is a good starting point for reversed-phase chromatography.
-
Additives: Use high-purity, LC-MS grade additives to avoid introducing contamination and background noise.[9] Note that formic acid in methanol can degrade, so prepare mobile phases fresh daily.[10]
-
Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents to prevent contamination that can increase baseline noise and reduce sensitivity.[9][11]
-
-
Column Selection and Care:
-
Stationary Phase: Choose a column with a suitable stationary phase (e.g., C18, PFP) that provides good retention and selectivity for THAs.
-
Column Contamination: Residual matrix from previous injections can accumulate on the column, leading to poor peak shape and shifting retention times.[8] Implement a regular column flushing procedure and use a guard column to protect the analytical column.[11]
-
Sample Diluent: Ensure the sample is fully dissolved in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak distortion.[11]
-
-
Gradient Optimization: A well-designed gradient can separate THAs from matrix components that cause ion suppression, thereby increasing sensitivity.
Section 3: Mass Spectrometry (MS) Detection
Question: The signal for my THA analyte is weak, even though chromatography seems acceptable. How do I optimize the mass spectrometer for better sensitivity?
Answer: Optimizing MS parameters is essential to maximize the signal from your analyte. This process, often called "tuning," should be performed for each specific compound on your particular instrument.[12]
-
Ion Source Optimization: The ion source is where ionization occurs, and its settings are critical for sensitivity.[13]
-
Ionization Mode: Electrospray ionization (ESI) is typically the best choice for polar, ionizable compounds like THAs.[14]
-
Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. These settings control the efficiency of droplet formation and desolvation.[13] An infusion of a standard solution of your THA analyte directly into the mass spectrometer is the best way to perform this optimization.[11]
-
-
Analyte-Specific Parameter Tuning:
-
Precursor/Product Ions (MRM): For tandem mass spectrometry (MS/MS), you must select the appropriate precursor ion (parent ion) and one or more product ions (daughter ions).[15]
-
Collision Energy (CE): This is the energy applied to fragment the precursor ion. Optimizing the CE is crucial for maximizing the signal of the chosen product ion.[14][15] A collision energy ramp experiment can identify the optimal value.
-
Declustering Potential (DP): Applying an appropriate voltage in the ion source region can help break up solvent clusters from the analyte ion, which can reduce noise and improve sensitivity.[14]
-
-
Instrument Maintenance: A dirty MS interface is a common cause of sensitivity loss.[8] Regularly clean the ion source components, including the capillary and skimmer, according to the manufacturer's recommendations.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do I know if they are affecting my THA analysis? A1: Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can lead to ion suppression (decreased signal) or enhancement (increased signal), both of which compromise accuracy and sensitivity.[5] To check for matrix effects, perform a post-extraction spike experiment: compare the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same analyte concentration in a pure solvent. A significant difference indicates the presence of matrix effects.
Q2: Why is my sensitivity dropping over the course of a long sample sequence? A2: A gradual drop in sensitivity is often due to the accumulation of contaminants from the sample matrix on the LC column and/or the MS ion source.[8] This can lead to increased backpressure, peak broadening, and a dirtier MS interface. To mitigate this, ensure your sample cleanup is adequate, use a guard column, and consider injecting a solvent blank after every few samples to wash the column. Regular preventative maintenance is key to predictable instrument performance.[8]
Q3: Is it acceptable to use MS/MS parameters for a THA from a published paper without optimizing them on my own instrument? A3: While published parameters can be a good starting point, they should always be optimized on your specific instrument.[12] All mass spectrometers differ slightly, even those of the same make and model. Using non-optimized parameters can result in a significant loss of sensitivity.[12]
Q4: My mobile phase is 0.1% formic acid in water/acetonitrile. Could this be a problem? A4: This is a common mobile phase, but there are potential issues. Formic acid can degrade, especially when premixed in methanol and left at room temperature, which can lead to ion suppression.[10] It's best to prepare mobile phases fresh daily. Also, ensure the formic acid is from a glass container, as plastic containers can leach contaminants like polyethylene glycol (PEG) that cause ion suppression.[10]
Experimental Protocols
Protocol 1: General Solid Phase Extraction (SPE) for THAs from Plasma
This protocol provides a starting point for developing an SPE method for THA extraction from a plasma sample. Optimization will be required for specific analytes.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Mix 500 µL of plasma with an internal standard. Add 500 µL of 4% phosphoric acid to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the THA analytes from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameter Optimization Workflow
This protocol describes a systematic approach to optimizing MS parameters for a new THA analyte.
-
Prepare Standard Solution: Prepare a 1 µg/mL solution of the THA standard in a solvent that mimics the expected LC eluent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize Ion Source:
-
Acquire data in full scan mode to identify the precursor ion (typically [M+H]+ for THAs).
-
While monitoring the precursor ion intensity, adjust the ion source parameters (capillary voltage, gas flows, temperature) one at a time to maximize the signal.
-
-
Optimize Fragmentation:
-
Select the identified precursor ion for fragmentation.
-
Acquire a product ion scan to identify the major fragment ions.
-
Create a Multiple Reaction Monitoring (MRM) method using the most intense and specific fragment ions.
-
-
Optimize Collision Energy (CE):
-
For each MRM transition, perform a CE ramp experiment. Infuse the standard and vary the collision energy over a range (e.g., 5-50 eV).
-
Plot the product ion intensity versus the collision energy to find the optimal CE value that yields the maximum signal for each transition.
-
-
Finalize Method: Incorporate the optimized source parameters and MRM transitions (including optimized CEs) into your final LC-MS/MS acquisition method.
Data Presentation
Table 1: Example LC-MS/MS Parameters for a Representative THA (e.g., Tetrahydropapaverine)
| Parameter | Setting | Purpose |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides reversed-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for gradient elution. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for gradient elution. |
| Flow Rate | 0.4 mL/min | Standard analytical flow rate. |
| Injection Volume | 5 µL | Volume of sample introduced for analysis. |
| MS System | ||
| Ionization Mode | ESI Positive | Efficiently ionizes basic THA compounds. |
| Capillary Voltage | 3.5 kV | Creates the electrospray. |
| Nebulizer Pressure | 45 psi | Assists in droplet formation. |
| Drying Gas Flow | 10 L/min | Aids in solvent evaporation. |
| Drying Gas Temp | 350 °C | Heats the drying gas to desolvate ions. |
| Precursor Ion (Q1) | m/z 342.2 | The mass-to-charge ratio of the parent molecule. |
| Product Ion 1 (Q3) | m/z 192.1 | A specific fragment for quantification. |
| Collision Energy 1 | 25 eV | Energy to produce the quantifier product ion. |
| Product Ion 2 (Q3) | m/z 151.1 | A second fragment for confirmation. |
| Collision Energy 2 | 35 eV | Energy to produce the qualifier product ion. |
Note: These values are for illustrative purposes and must be empirically optimized for your specific analyte and instrument.[12][16]
Visualizations
Caption: A logical workflow for troubleshooting low sensitivity in LC-MS/MS experiments.
References
- 1. gcms.cz [gcms.cz]
- 2. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. agilent.com [agilent.com]
- 5. longdom.org [longdom.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. zefsci.com [zefsci.com]
- 10. support.waters.com [support.waters.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 16. scispace.com [scispace.com]
Overcoming matrix effects in Tetrahydro-11-dehydrocorticosterone quantification.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome matrix effects during the quantitative analysis of Tetrahydro-11-dehydrocorticosterone (TH-DHC) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of LC-MS/MS analysis?
A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample's origin (e.g., plasma, urine, tissue homogenate).[1][2][3][4] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[3][5][6]
Q2: Why is the quantification of this compound particularly susceptible to matrix effects?
Like other steroids, TH-DHC is often measured in complex biological matrices such as plasma, serum, or urine.[7][8][9] These matrices contain high concentrations of endogenous compounds like phospholipids, salts, and other metabolites that can co-elute with TH-DHC and interfere with the ionization process in the mass spectrometer source.[4][10] Electrospray ionization (ESI), a common technique for steroid analysis, is particularly susceptible to these effects.[1][11]
Q3: What are the common indicators of matrix effects in my experimental data?
Common signs of unaddressed matrix effects include:
-
Poor reproducibility between replicate injections of the same sample.
-
Inaccurate results, evidenced by poor recovery of quality control (QC) samples.[6]
-
High variability in results from different lots or sources of the biological matrix.
-
Non-linear calibration curves.
-
Inconsistent analyte response (peak area) over an analytical run.
Q4: What is the most robust and widely recommended strategy to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[5][6][12] A SIL-IS, such as deuterium-labeled TH-DHC, is chemically identical to the analyte and will co-elute chromatographically. Consequently, it experiences the same degree of ion suppression or enhancement as the target analyte. By measuring the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[13][14]
Q5: Is simply diluting my sample a valid method to reduce matrix effects?
Sample dilution can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[1][15] However, this approach also dilutes the analyte of interest (TH-DHC), which can compromise the sensitivity of the assay, potentially causing the concentration to fall below the lower limit of quantification (LLOQ).[6][15] While it can be a useful strategy for highly concentrated samples, it is often insufficient for trace-level analysis and should be validated carefully.
Troubleshooting Guide
This section addresses specific problems encountered during TH-DHC quantification.
Problem: Poor Reproducibility and Inconsistent Accuracy
This is often the primary symptom of unmanaged matrix effects. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor reproducibility.
Recommended Actions:
-
Evaluate Matrix Effect: First, determine if a matrix effect is present using the post-extraction addition method (see Protocol 1). This will confirm the source of the variability.
-
Implement SIL-IS: If a significant matrix effect is confirmed, the most effective solution is to incorporate a stable isotope-labeled internal standard for TH-DHC into your workflow (see Protocol 4).
-
Optimize Sample Preparation: If a SIL-IS is unavailable, focus on improving the sample cleanup procedure to remove interfering components.[2][16] Solid-Phase Extraction (SPE) is often more effective at removing phospholipids and other interferences than Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT).[16]
Problem: Significant Ion Suppression Detected
If you have confirmed ion suppression is occurring (e.g., via post-column infusion or the method in Protocol 1), the goal is to separate TH-DHC from the interfering compounds.
Caption: Strategies to mitigate significant ion suppression.
Recommended Actions:
-
Improve Chromatography: Modifying the LC method can separate TH-DHC from the co-eluting interferences.[6] Try a shallower gradient or a column with a different stationary phase (e.g., C18, Phenyl-Hexyl).
-
Enhance Sample Cleanup: A more rigorous sample preparation is crucial. SPE with mixed-mode or polymeric sorbents can provide superior cleanup of complex matrices compared to simpler methods.[16]
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI and can be a viable alternative for steroid analysis.[1][11]
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction addition method to calculate the matrix effect (ME).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard (TH-DHC) in the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank biological sample (e.g., plasma) through the entire extraction procedure. Spike the analytical standard into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analytical standard into the blank biological sample before starting the extraction procedure.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS. Calculate the ME and Recovery (RE) using the mean peak areas.
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | ME (%) = (Peak Area Set B / Peak Area Set A) * 100 | ME = 100%: No matrix effect. ME < 100%: Ion Suppression. ME > 100%: Ion Enhancement. |
| Recovery (RE) | RE (%) = (Peak Area Set C / Peak Area Set B) * 100 | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | PE (%) = (Peak Area Set C / Peak Area Set A) * 100 | The overall efficiency of the entire method, combining extraction recovery and matrix effects. |
Table 1: Formulas for Calculating Matrix Effect and Recovery.
Protocol 2: General Method - Solid-Phase Extraction (SPE)
SPE is highly effective for cleaning complex biological samples prior to steroid analysis.
-
Condition: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Load: Load the pre-treated sample (e.g., diluted urine or plasma after protein precipitation) onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elute: Elute TH-DHC with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Protocol 3: General Method - Liquid-Liquid Extraction (LLE)
LLE is a common technique used to extract steroids from aqueous matrices.[16][17]
-
pH Adjustment: Adjust the pH of the aqueous sample to ensure TH-DHC is in a neutral, uncharged state.
-
Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex vigorously to partition the analyte into the organic layer.[16]
-
Separate: Centrifuge to separate the aqueous and organic layers.
-
Collect & Evaporate: Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Protocol 4: Implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS is the most reliable way to ensure accurate quantification.[12][13][18]
Caption: Logical workflow of the Stable Isotope Dilution method.
-
Spike: Add a known, fixed concentration of the TH-DHC SIL-IS to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.
-
Process: Perform the sample extraction (e.g., SPE or LLE) as usual. Both the analyte and the SIL-IS will be extracted and concentrated together.
-
Analyze: Acquire data on the LC-MS/MS system using two multiple reaction monitoring (MRM) transitions: one for the native TH-DHC and one for the SIL-IS.
-
Quantify: Construct the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Calculate the concentration in unknown samples using this ratio-based curve.
Data Summary
Table 2: Comparison of Common Sample Preparation Techniques for Steroid Analysis
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Protein removal using an organic solvent (e.g., acetonitrile). | Fast, simple, and inexpensive. | Provides the least clean extract; high risk of matrix effects from phospholipids and other small molecules. | High-throughput screening where some matrix effect can be tolerated. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Cleaner extracts than PPT; removes salts and very polar interferences.[16] | Can be labor-intensive; may have emulsion issues; requires large solvent volumes. | Extracting non-polar to moderately polar steroids from aqueous samples like urine or plasma. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts; highly selective; removes a wide range of interferences.[2][16] | More expensive and complex method development compared to LLE and PPT. | Applications requiring the lowest detection limits and highest accuracy, especially for complex plasma/serum matrices. |
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. providiongroup.com [providiongroup.com]
- 12. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of testosterone, cortisol, and dehydroepiandrosterone in saliva by stable isotope dilution on-line in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Stable isotope dilution method using thermospray liquid chromatography/mass spectrometry for quantification of daily cortisol production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in steroid chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor peak resolution in steroid chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution in steroid chromatography?
Poor peak resolution in steroid chromatography can stem from a variety of factors, broadly categorized as issues related to the mobile phase, the stationary phase (column), the sample itself, or the HPLC system. Common causes include:
-
Mobile Phase Issues: Incorrect mobile phase composition, pH, or gradient slope can lead to co-elution or broad peaks.[1][2][3]
-
Column Problems: Column degradation, contamination, voids, or using a column with inappropriate chemistry or particle size can significantly impact resolution.[4][5][6]
-
Sample-Related Issues: Sample overload, solvent mismatch between the sample and mobile phase, or improper sample preparation can cause peak distortion.[6][7][8]
-
System Parameters: Suboptimal flow rate, high dead volume, or incorrect column temperature can all contribute to poor separation.[4][7][9]
Q2: How can I improve the separation of closely eluting steroid peaks?
To improve the resolution of closely eluting or co-eluting peaks, a systematic approach is recommended. Change only one parameter at a time to determine its effect.[4]
-
Optimize the Mobile Phase: Adjusting the solvent strength (organic-to-aqueous ratio) is a powerful first step. A shallower gradient can also improve the separation of complex mixtures.[2][3][10]
-
Change the Stationary Phase: Selecting a column with a different selectivity (e.g., C8 instead of C18, or a phenyl phase) can alter the elution order and improve resolution.[11] Using columns with smaller particle sizes or solid-core particles can increase efficiency and, consequently, resolution.[4]
-
Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[9] Increasing the temperature can sometimes improve peak shape and resolution, but the effect is compound-specific.[12][13]
-
Modify the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[4]
Q3: My steroid peaks are tailing. What should I do?
Peak tailing is a common issue where the latter half of the peak is broader than the front half. It is often caused by secondary interactions between the analyte and the stationary phase.[5][6]
-
Check for Secondary Interactions: Steroids with polar functional groups can interact with residual silanol groups on silica-based columns, leading to tailing.[6][14] Operating at a lower pH (e.g., pH 2-4) can suppress the ionization of silanols and reduce these interactions.[14]
-
Use an End-Capped Column: Modern, well-end-capped columns have fewer exposed silanol groups and are less prone to causing peak tailing for basic compounds.[15][16]
-
Evaluate for Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause tailing for all peaks.[17][18] Backflushing the column or replacing the guard column may resolve the issue.[17]
-
Consider Mass Overload: Injecting too much sample can lead to peak tailing.[5][8] Dilute the sample and reinject to see if the peak shape improves.[5][18]
Q4: My steroid peaks are fronting. What is the cause?
Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur.
-
Suspect Sample Overload: This is a primary cause of peak fronting.[8][18] Reduce the injection volume or the concentration of the sample.
-
Check the Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting.[6][7] Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Collapse: In rare cases, a sudden physical change in the column bed, sometimes referred to as column collapse, can lead to peak fronting. This can be caused by operating the column under aggressive conditions (e.g., high pH and temperature).[17]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Peak Resolution
This guide provides a step-by-step workflow for troubleshooting poor peak resolution.
Caption: A logical workflow for systematically troubleshooting poor peak resolution.
Guide 2: Diagnosing Peak Shape Problems
This guide helps to identify the root cause of common peak shape distortions.
Caption: A decision tree for diagnosing the cause of common peak shape issues.
Data Presentation
Table 1: Mobile Phase Modifier Effects on Peak Shape
| Mobile Phase Additive | Typical Concentration | Effect on Peak Shape for Basic Steroids | Mechanism |
| Formic Acid | 0.1% | Reduces tailing | Suppresses silanol ionization by lowering pH |
| Acetic Acid | 0.1 - 1.0% | Reduces tailing | Lowers mobile phase pH |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Can reduce tailing, but may cause ion suppression in MS | Acts as an ion-pairing agent and lowers pH |
| Ammonium Formate/Acetate | 5 - 20 mM | Buffers the mobile phase, improving peak symmetry | Maintains a constant pH to control analyte ionization |
Table 2: Influence of HPLC Parameters on Resolution
| Parameter | Change | Effect on Resolution | Potential Drawback |
| Flow Rate | Decrease | Increase | Longer analysis time |
| Column Temperature | Increase | Can increase or decrease | May alter selectivity, risk of analyte degradation[4] |
| Particle Size | Decrease | Increase | Higher backpressure[4] |
| Column Length | Increase | Increase | Longer analysis time, higher backpressure[4] |
| Injection Volume | Decrease | May improve (if overloaded) | Lower sensitivity |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Steroid Separation
This protocol outlines a systematic approach to optimizing the mobile phase to improve the resolution of critical steroid pairs.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50-90% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Stepwise Optimization:
-
Solvent Strength: Perform several runs, systematically varying the gradient slope. For example, extend the gradient time to 20 or 25 minutes to create a shallower gradient, which can improve the separation of closely eluting compounds.[2][3]
-
Organic Modifier: If resolution is still poor, substitute acetonitrile with methanol. Methanol has different solvent properties and can alter the selectivity of the separation.
-
pH Adjustment: Prepare mobile phases with different pH values using appropriate buffers (e.g., ammonium acetate) to assess the impact on retention and peak shape, especially for steroids with ionizable functional groups.[1][3] The pH of the mobile phase should ideally be kept within the stable range for the column, typically pH 2-8 for silica-based columns.[1]
-
Protocol 2: Diagnosing and Resolving Peak Tailing
This protocol provides a method to determine the cause of peak tailing and correct it.
-
Assess the Scope of the Problem:
-
Troubleshooting Steps:
-
For Tailing of All Peaks:
-
Disconnect the column and reverse its direction.
-
Flush the column to waste with a strong solvent (e.g., 100% isopropanol) at a low flow rate for 20-30 column volumes. This can dislodge particulates from the inlet frit.[17]
-
If tailing persists, the column may be irreversibly damaged and require replacement. Consider installing a guard column or an in-line filter to protect the new column.[5][17]
-
-
For Tailing of Specific Peaks:
-
Mass Overload Check: Reduce the concentration of the injected sample by a factor of 10 and reinject. If the peak shape improves, the original injection was overloaded.[8][18]
-
pH Modification: Lower the pH of the mobile phase to < 4 by adding 0.1% formic or acetic acid to suppress silanol activity.
-
Use a High-Purity, End-Capped Column: If using an older column, switch to a modern, high-purity silica column with robust end-capping designed to minimize silanol interactions.[14]
-
-
References
- 1. mastelf.com [mastelf.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. silicycle.com [silicycle.com]
- 9. avantorsciences.com [avantorsciences.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. silicycle.com [silicycle.com]
Technical Support Center: Steroid Immunoassay Cross-Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to cross-reactivity in steroid immunoassays.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential cross-reactivity issues in your steroid immunoassays.
Q1: My steroid concentrations are unexpectedly high. What could be the cause?
Unexpectedly high results in a steroid immunoassay can often be attributed to the presence of cross-reacting substances in the sample. Due to the structural similarity among steroid hormones, an antibody intended for a specific steroid may also bind to other endogenous or exogenous steroids, leading to an overestimation of the target analyte's concentration.[1][2][3][4]
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpectedly high steroid immunoassay results.
Specific examples of cross-reactants:
-
Cortisol Assays: Can show significant cross-reactivity with prednisolone, 6-methylprednisolone, and 21-deoxycortisol.[1][2][3] In patients with 21-hydroxylase deficiency, high levels of 21-deoxycortisol can lead to clinically relevant cross-reactivity.[1][2][3]
-
Testosterone Assays: May cross-react with certain anabolic steroids like methyltestosterone and norethindrone.[1][2][3]
-
Progesterone Assays: Can be affected by structurally similar compounds, although some synthetic progestins like dydrogesterone and its metabolite have shown no significant interference in certain assays.[5] However, DHEA-S supplements have been reported to cause falsely elevated progesterone results in some immunoassays.[6]
Q2: My steroid concentrations are unexpectedly low or results are inconsistent. What should I do?
While cross-reactivity typically leads to falsely high results, it can occasionally cause unexpectedly low readings if the cross-reactant has a different binding affinity or dissociation rate compared to the target analyte, especially in assays with wash steps.[4] However, inconsistent or low results are more commonly due to other assay-related issues.
Troubleshooting Steps:
-
Review Assay Protocol: Ensure all reagents were prepared correctly and added in the proper sequence. Check for dilution errors in standards, samples, or reagents.
-
Check for Matrix Effects: The sample matrix (e.g., serum, plasma, saliva) can contain interfering substances.[7] Consider performing a spike and recovery experiment to assess matrix effects.
-
Evaluate Washing Steps: Inadequate washing can lead to high background, while overly aggressive washing can remove bound analyte or antibody, leading to low signals.[8]
-
Confirm Reagent Activity: Ensure that the enzyme conjugate and substrate are active and have not expired. Sodium azide, a common preservative, can inhibit peroxidase activity.
-
Consider Alternative Explanations: Falsely low results can also occur due to the presence of heterophile antibodies or biotin interference in assays using a streptavidin-biotin system.[9]
Frequently Asked Questions (FAQs)
Q3: What is cross-reactivity in the context of steroid immunoassays?
Cross-reactivity is the phenomenon where the antibody in an immunoassay binds to molecules that are structurally similar to the target analyte.[2][3][4] Steroids have a common core structure, making them particularly susceptible to cross-reactivity.[1][2][3] This can lead to inaccurate quantification, as the assay signal may reflect the combined concentration of the target steroid and the cross-reacting substance(s).[9]
Q4: How is cross-reactivity quantified?
Cross-reactivity is typically expressed as a percentage. It is calculated by comparing the concentration of the target analyte required to produce a 50% inhibition of the maximum signal (IC50) with the concentration of the potentially cross-reacting substance that produces the same 50% inhibition.[10]
The formula for calculating percent cross-reactivity is:
% Cross-Reactivity = (IC50 of target steroid / IC50 of interfering compound) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Q5: Where can I find information on the cross-reactivity of my specific immunoassay kit?
The package insert provided by the manufacturer is the primary source for information on the cross-reactivity of your specific assay.[11][12] Manufacturers typically test a panel of structurally related endogenous and synthetic steroids and report the percent cross-reactivity.[12] However, the extent of this testing can vary between manufacturers.[12]
Q6: What are the alternatives if cross-reactivity is a significant issue?
When immunoassays lack the required specificity, more advanced analytical methods are recommended.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for steroid hormone quantification due to its high specificity and sensitivity.[13][14][15][16] LC-MS/MS can physically separate different steroid molecules before detection, thus avoiding the issue of cross-reactivity.[13][15]
-
Immunoassay with a Prior Extraction Step: Incorporating an organic solvent extraction step before the immunoassay can help separate the target steroid from some interfering substances, thereby improving specificity.[9]
Q7: Can cross-reactivity vary between different immunoassay platforms for the same steroid?
Yes, cross-reactivity can vary significantly between different immunoassay platforms (e.g., ELISA, chemiluminescence) from different manufacturers, even when they are designed to measure the same steroid.[11] This is because each manufacturer uses unique antibodies with different binding characteristics. For example, the cross-reactivity of prednisolone in cortisol immunoassays can range from 6% to 55% depending on the platform.[11]
Data Presentation: Cross-Reactivity of Common Steroids
The following tables summarize publicly available data on the cross-reactivity of various compounds in different steroid immunoassays. Note that these values are examples and the cross-reactivity in your specific assay should be confirmed with the manufacturer's data.
Table 1: Cross-Reactivity in Cortisol Immunoassays
| Interfering Compound | Assay Manufacturer/Platform | Percent Cross-Reactivity (%) |
| Prednisolone | Roche Elecsys (Gen II) | 6%[11] |
| Prednisolone | Siemens ADVIA Centaur | 55%[11] |
| 6-Methylprednisolone | Roche Elecsys | High[1][2][3] |
| 21-deoxycortisol | Roche Elecsys | High[1][2][3] |
| 11-deoxycortisol | Roche Elecsys | Moderate[1][2][3] |
| Cortisone | Various Immunoassays | 0.3% - 31.1%[17] |
Table 2: Cross-Reactivity in Testosterone Immunoassays
| Interfering Compound | Assay Manufacturer/Platform | Percent Cross-Reactivity (%) |
| Methyltestosterone | Roche Elecsys Testosterone II | High[1][2][3] |
| Norethindrone | Roche Elecsys Testosterone II | High[1][2][3] |
| Boldenone | Roche Elecsys Testosterone II | > 5%[1] |
| Dianabol | Roche Elecsys Testosterone II | > 5%[1] |
| Epitestosterone | Sigma Aldrich RIA | 1.5%[18] |
Experimental Protocols
Protocol 1: Assessing Cross-Reactivity of a Suspected Interfering Compound
This protocol outlines the steps to determine the percent cross-reactivity of a specific compound in your steroid immunoassay. This is based on the competitive immunoassay principle.
Workflow for Assessing Cross-Reactivity:
Figure 2: Experimental workflow for determining the percent cross-reactivity of a compound.
Methodology:
-
Prepare a Standard Curve for the Target Analyte:
-
Prepare a series of dilutions of the target steroid standard as per the assay protocol.
-
Run these standards in the immunoassay to generate a standard curve.
-
Plot the assay signal (e.g., absorbance, luminescence) against the concentration of the target steroid.
-
-
Prepare Dilutions of the Potential Cross-Reactant:
-
Prepare a series of dilutions of the compound you suspect is cross-reacting. The concentration range should be wide enough to produce a full inhibition curve, if possible.
-
-
Run the Assay with the Potential Cross-Reactant:
-
Run the dilutions of the potential cross-reactant in the immunoassay in the same manner as the standards.
-
-
Determine the IC50 for Both Compounds:
-
From the standard curve of the target analyte, determine the concentration that gives 50% of the maximum signal (or 50% inhibition of binding). This is the IC50 of the target analyte.
-
From the data generated with the potential cross-reactant, determine the concentration that gives 50% of the maximum signal. This is the IC50 of the interfering compound.
-
-
Calculate the Percent Cross-Reactivity:
-
Use the formula: % Cross-Reactivity = (IC50 of target steroid / IC50 of interfering compound) x 100 .[10]
-
This structured approach will help you systematically troubleshoot and address issues of cross-reactivity in your steroid immunoassays, leading to more accurate and reliable experimental results.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of analytical interference of dydrogesterone in progesterone immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. laboratoryalliance.com [laboratoryalliance.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 9. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. mdpi.com [mdpi.com]
- 16. ec.bioscientifica.com [ec.bioscientifica.com]
- 17. Clinical and Technical Aspects in Free Cortisol Measurement [e-enm.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Deconjugation of Urinary Steroid Metabolites
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the deconjugation of steroid metabolites in urine samples for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of deconjugation in urinary steroid analysis?
In order to be excreted in urine, steroid hormones and their metabolites undergo a process called conjugation, primarily in the liver.[1] This process attaches a polar molecule, most commonly glucuronic acid or a sulfate group, to the steroid, making it more water-soluble.[1] For effective analysis by techniques like GC-MS, these conjugated steroids must first be returned to their unconjugated (free) form through a hydrolysis step, a process known as deconjugation.[1]
Q2: What are the primary methods for deconjugating urinary steroids?
There are two main approaches for deconjugation:
-
Enzymatic Hydrolysis: This is the most common method and involves using enzymes like β-glucuronidase (to cleave glucuronide conjugates) and sulfatase (to cleave sulfate conjugates).[1][2] This method is generally preferred as it is milder and less likely to cause degradation of the steroid structure compared to chemical methods.[2]
-
Chemical Hydrolysis (Acid Hydrolysis): This method uses strong acids and heat to break the conjugate bond. While it can be effective, it is often considered unreliable due to the potential for steroid degradation and the formation of interfering artifacts from the urine matrix.[1]
Q3: Which enzyme should I choose for my experiment?
The choice of enzyme depends on the target steroid conjugates.
-
For glucuronide conjugates: β-glucuronidase is the enzyme of choice. Sources include Escherichia coli (E. coli), which is highly specific for β-glucuronides, as well as mollusks like Helix pomatia (Roman snail), limpets, and abalone.[1][3]
-
For sulfate conjugates: A sulfatase enzyme is required.
-
For a mix of glucuronide and sulfate conjugates: Preparations from molluscan sources like Helix pomatia are often used as they contain both β-glucuronidase and sulfatase activity.[1][2] Alternatively, a combination of purified β-glucuronidase from a source like E. coli and a separate sulfatase can be used.[4]
Troubleshooting Guide
Q4: My deconjugation appears incomplete. What are the possible causes and solutions?
Incomplete deconjugation is a common issue that can lead to underestimation of steroid concentrations. Here are several factors to consider:
-
Suboptimal pH: Enzyme activity is highly pH-dependent. The optimal pH for β-glucuronidase from E. coli is typically between 6.0 and 7.0, while for Helix pomatia, the optimal pH for β-glucuronidase activity is around 4.5-5.2 and for sulfatase activity is above 6.2.[1][5] It is crucial to adjust the pH of the urine sample to the optimal range for the specific enzyme being used.
-
Incorrect Temperature: Most enzymatic hydrolyses are performed at elevated temperatures, typically between 37°C and 65°C.[3] However, excessively high temperatures can denature the enzyme, reducing its activity. Consult the manufacturer's instructions for the optimal temperature for your enzyme.
-
Insufficient Incubation Time: The time required for complete hydrolysis can vary depending on the enzyme, the specific steroid conjugate, and its concentration. While some glucuronides can be cleaved within an hour, others, particularly sulfates, may require longer incubation times, sometimes up to 20 hours or more.[1][6]
-
Inadequate Enzyme Concentration: The amount of enzyme added to the reaction must be sufficient to hydrolyze all the target conjugates in the sample. If you suspect incomplete deconjugation, try increasing the enzyme concentration.[7]
-
Presence of Inhibitors: The urine matrix can contain inhibitors of enzymatic activity. For example, phosphate ions can inhibit sulfatase activity.[4] If inhibition is suspected, sample cleanup using Solid Phase Extraction (SPE) prior to hydrolysis may be beneficial.
Q5: I am observing unexpected peaks or degradation of my target steroids after deconjugation. What could be the cause?
-
Harsh Hydrolysis Conditions: Acid hydrolysis, in particular, is known to cause the degradation of some steroids and the formation of interfering byproducts.[1] If you are using chemical hydrolysis, consider switching to a milder enzymatic method.
-
Enzyme Purity: Some crude enzyme preparations, particularly from molluscan sources, can contain other enzymes that may alter the steroid structure. Using a more purified enzyme preparation can help to minimize this issue.
-
Sample Stability: Steroids can degrade over time, especially if samples are not stored properly. Urine samples should be stored frozen until analysis to minimize degradation.
Q6: How can I be sure that my deconjugation is complete?
To verify the completeness of the deconjugation reaction, you can:
-
Use Deuterated Standards: Spike your samples with a deuterated version of the steroid conjugate of interest before hydrolysis.[4] After analysis, the recovery of the deuterated free steroid will give you an indication of the hydrolysis efficiency.
-
Perform a Time-Course Experiment: Analyze samples at different incubation time points to determine the point at which the concentration of the deconjugated steroid no longer increases.
-
Vary Enzyme Concentration: Increasing the enzyme concentration should not result in a significant increase in the measured steroid concentration if the hydrolysis was already complete.[7]
Experimental Protocols & Data
General Protocol for Enzymatic Deconjugation of Urinary Steroids
This protocol provides a general guideline. Optimal conditions may vary depending on the specific enzyme and target analytes and should be determined empirically.
-
Sample Preparation: Thaw frozen urine samples at room temperature. Centrifuge the samples to pellet any precipitate.
-
pH Adjustment: Take a 1-2 mL aliquot of the urine supernatant. Adjust the pH to the optimal range for your chosen enzyme using an appropriate buffer (e.g., acetate buffer for pH 5.2, phosphate or imidazole buffer for pH 6.4-7.0).[4]
-
Internal Standard Spiking: Add an internal standard solution (e.g., a deuterated analog of the analyte) to each sample to correct for variations in extraction efficiency and instrument response.
-
Enzyme Addition: Add the β-glucuronidase and/or sulfatase enzyme solution to the urine sample. The amount of enzyme will depend on its activity, which is provided by the manufacturer.
-
Incubation: Vortex the samples briefly and incubate them at the optimal temperature (e.g., 50-60°C) for the recommended duration (e.g., 1-24 hours).[1][8]
-
Termination of Reaction & Extraction: After incubation, stop the reaction by adding a solvent or adjusting the pH. Proceed with either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the deconjugated steroids.[4][9]
-
Derivatization (for GC-MS): For GC-MS analysis, the extracted steroids need to be derivatized to increase their volatility and thermal stability.[1]
-
Analysis: Analyze the final extract using GC-MS or LC-MS/MS.
Quantitative Data: Optimal Conditions for Common Enzymes
| Enzyme Source | Target Conjugate(s) | Optimal pH | Optimal Temperature | Typical Incubation Time | Notes |
| E. coli | β-Glucuronides | 6.0 - 7.0[5] | 37°C - 50°C[1] | 1 - 22 hours[1] | Highly specific for glucuronides. |
| Helix pomatia | β-Glucuronides & Sulfates | 4.5 - 5.2 (Glucuronidase)[1] >6.2 (Sulfatase)[1] | 37°C - 60°C[2] | 2 - 20 hours[1] | Contains both enzyme activities. Activity can be destroyed in acetate buffer at pH 4.5.[1] |
| Abalone | β-Glucuronides | ~5.2[6] | ~42°C[6] | ~20 hours[6] | Known for favorable conversion and minimal chromatographic interference.[3] |
| Bovine Liver | β-Glucuronides | ~4.4 | 37°C | Variable | May contain trace sulfatase activity. |
Visualizations
Workflow for Urinary Steroid Metabolite Analysis
References
- 1. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. covachem.com [covachem.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 使用UHPLC/MS(TOF)检测不同酶水解条件处理的尿液中药物和代谢物 [sigmaaldrich.com]
- 9. Urine Steroid Metabolomics as a Novel Tool for Detection of Recurrent Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for THA in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Tetrahydroanthracene (THA) and other hydrophobic compounds by mass spectrometry.
Troubleshooting Guides
Issue: Poor sensitivity or inconsistent signal for THA.
This is a common problem often attributed to ion suppression from matrix components or suboptimal instrument settings. Follow these steps to diagnose and resolve the issue.
1. Assess the Presence and Severity of Ion Suppression:
-
Method 1: Post-Column Infusion.
-
Objective: To identify regions of ion suppression in your chromatogram.
-
Protocol:
-
Prepare a standard solution of THA.
-
Infuse the THA standard solution at a constant flow rate into the MS detector, post-column.
-
Inject a blank matrix sample (without THA) onto the LC system.
-
Monitor the THA signal. A drop in the baseline indicates the retention time at which matrix components are eluting and causing ion suppression.
-
-
-
Method 2: Post-Extraction Spike.
-
Objective: To quantify the extent of ion suppression.
-
Protocol:
-
Prepare two sets of samples:
-
Set A: Blank matrix extract spiked with a known concentration of THA.
-
Set B: Pure solvent with the same known concentration of THA.
-
-
Analyze both sets by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
-
-
2. Optimize Sample Preparation:
Matrix interferences are a primary cause of ion suppression.[1] Improving sample cleanup is a highly effective way to mitigate these effects.[1][2] For hydrophobic compounds like THA, Solid Phase Extraction (SPE) is often more effective at removing interfering matrix components than Liquid-Liquid Extraction (LLE).
-
Recommended Sample Preparation Methods for THA:
-
Solid Phase Extraction (SPE): Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away.
-
Liquid-Liquid Extraction (LLE): Separates the analyte from the matrix based on differential solubility in two immiscible liquids.
-
| Sample Preparation Method | Principle | Reported Effectiveness for PAHs |
| Solid Phase Extraction (SPE) | Adsorption chromatography | Generally provides cleaner extracts and less ion suppression compared to LLE for PAHs. |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Can be effective, but may co-extract more matrix components, leading to higher ion suppression. |
3. Refine Chromatographic Conditions:
Optimizing the separation of THA from co-eluting matrix components can significantly reduce ion suppression.
-
Mobile Phase Composition:
-
For hydrophobic compounds, a higher percentage of organic solvent in the mobile phase is typically required for elution.
-
The choice of mobile phase additive can have a substantial impact on ionization efficiency. While formic acid is common, ammonium fluoride has been shown to significantly enhance the signal for some compounds in negative ion mode.[3][4][5]
-
| Mobile Phase Additive | Typical Concentration | Effect on Signal Intensity (Compound Dependent) |
| Formic Acid | 0.1% | Commonly used, provides good protonation for positive ion mode. |
| Ammonium Acetate | 5-10 mM | Can be effective for both positive and negative ion modes. |
| Ammonium Fluoride | 5-10 mM | Can provide significant signal enhancement, particularly in negative ion mode.[3][5] |
-
LC Column Selection:
-
For hydrophobic analytes like THA, C8 or C18 columns are standard choices. Shorter alkyl chain columns (C8) may provide better peak shape for very hydrophobic compounds.
-
4. Optimize Mass Spectrometry Source Parameters:
Fine-tuning the electrospray ionization (ESI) source parameters is critical for maximizing the signal of your analyte and minimizing suppression.
-
Key ESI Parameters to Optimize:
-
Nebulizer Gas Pressure: Affects the formation of droplets. Higher pressure generally leads to smaller droplets and better desolvation but can also increase ion suppression.[6][7]
-
Drying Gas Flow and Temperature: These parameters are crucial for solvent evaporation. Insufficient drying can lead to signal suppression.[6][7][8]
-
Capillary Voltage: The voltage applied to the ESI needle. An optimal voltage is necessary for stable spray and efficient ionization.
-
Sheath Gas Flow and Temperature: Assists in nebulization and desolvation, further improving ionization efficiency.[9]
-
| Parameter | Typical Starting Range | Optimization Goal |
| Nebulizer Gas Pressure | 30-50 psi | Achieve a stable spray without excessive gas flow. |
| Drying Gas Temperature | 250-350 °C | Maximize desolvation without thermal degradation of the analyte.[8][9] |
| Drying Gas Flow | 8-12 L/min | Efficiently remove solvent vapor from the source.[8] |
| Capillary Voltage | 3-4 kV | Stable ion current and maximum analyte signal. |
| Sheath Gas Temperature | 250-350 °C | Enhance desolvation.[9] |
| Sheath Gas Flow | 8-12 L/min | Improve nebulization and droplet formation.[9] |
5. Utilize an Appropriate Internal Standard:
A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[10][11][12] A deuterated THA standard, for example, will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.
FAQs
Q1: What is ion suppression and why is it a problem for THA analysis?
A: Ion suppression is the reduction in the ionization efficiency of an analyte, such as THA, due to the presence of co-eluting components from the sample matrix.[2][12] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[13] Hydrophobic compounds like THA are often analyzed in complex matrices (e.g., biological fluids, environmental samples) that contain numerous potential sources of ion suppression.
Q2: How can I tell if I have an ion suppression problem?
A: The most definitive way is to perform a post-column infusion experiment.[2] A significant and reproducible dip in your analyte's signal when a blank matrix is injected indicates ion suppression. Alternatively, comparing the signal of your analyte in a clean solvent versus a matrix extract (post-extraction spike) can quantify the extent of the suppression.[13]
Q3: What are the most common sources of ion suppression?
A: Common sources include salts, endogenous matrix components (e.g., phospholipids in plasma), and mobile phase additives.[12] For hydrophobic compounds, co-eluting lipids and other non-polar matrix components are frequent culprits.
Q4: Is ESI or APCI better for analyzing THA to minimize ion suppression?
A: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) for non-polar and less polar compounds like THA. However, ESI can also be effective with proper optimization. It is recommended to test both ionization techniques during method development to determine the best approach for your specific application.
Q5: Can I just dilute my sample to reduce ion suppression?
A: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[12][14] However, this also dilutes your analyte, which may compromise the sensitivity of the assay, especially for trace-level analysis.
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for THA analysis.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of nebulizing and drying gas flow on capillary electrophoresis/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. longdom.org [longdom.org]
- 14. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Measurement of Low-Concentration Steroid Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the measurement of low-concentration steroid metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when measuring low-concentration steroid metabolites?
Measuring low-concentration steroid metabolites presents several analytical hurdles. Key challenges include:
-
Low Endogenous Concentrations: Many steroid metabolites are present at very low levels (pg/mL to ng/mL range), requiring highly sensitive analytical methods.[1][2][3]
-
Matrix Effects: Biological samples like plasma, serum, and urine are complex matrices. Co-eluting endogenous compounds can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[4][5][6][7]
-
Isobaric Interferences: Steroid metabolites often have identical molecular weights (isobars) and similar chemical structures, making them difficult to distinguish using mass spectrometry alone without effective chromatographic separation.[8]
-
Lack of Specificity in Immunoassays: Traditional immunoassay methods can suffer from cross-reactivity with structurally related steroids, leading to overestimated concentrations, especially at low levels.[9][10][11][12][13][14]
-
Pre-analytical Variability: Factors such as sample collection, handling, storage, and extraction can significantly impact the stability and recovery of steroid metabolites.[15][16][17]
Q2: Which analytical technique is preferred for measuring low-concentration steroid metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of low-concentration steroid metabolites.[2][9][12][18][19] This is due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[1][2][18] While immunoassays are easier to use, they often lack the required specificity for low-concentration analysis.[1][10][11][12]
Q3: Why is sample preparation so critical for accurate measurements?
Effective sample preparation is crucial for removing interfering substances from the biological matrix, which can cause matrix effects and lead to inaccurate results.[4][6][7][20] It also serves to concentrate the analyte, which is essential when dealing with low-concentration metabolites. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][20][21]
Troubleshooting Guides
Issue 1: Poor Sensitivity / Inability to Detect Low-Concentration Analytes
Question: I am unable to detect my target steroid metabolite, or the signal-to-noise ratio is very low. What can I do to improve sensitivity?
Possible Causes and Solutions:
-
Suboptimal Sample Preparation: Inefficient extraction or concentration of the analyte.
-
Matrix Effects: Co-eluting matrix components are suppressing the analyte signal.
-
Inefficient Ionization: The analyte is not ionizing efficiently in the mass spectrometer source.
-
Solution: Optimize the MS source parameters (e.g., temperature, gas flows).[23] For electrospray ionization (ESI), consider derivatization to improve ionization efficiency.[1] The addition of low concentrations of modifiers like formic acid to the mobile phase can also enhance the signal for some steroids.[24]
-
-
Insufficient Sample Volume: The starting sample volume may be too low for the required detection limits.
-
Solution: If possible, increase the sample volume. If sample volume is limited, consider using techniques like microflow LC-MS/MS, which can significantly enhance sensitivity from small sample volumes.[25]
-
Issue 2: High Variability and Poor Reproducibility in Results
Question: I am observing significant variability between replicate injections and different batches of samples. How can I improve the reproducibility of my assay?
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Use an automated sample preparation system for consistency.[19] Ensure thorough mixing and precise volume transfers at each step. Use a validated protocol and do not deviate.
-
-
Pre-analytical Factors: Inconsistencies in sample collection and handling.
-
LC System Issues: Fluctuations in pump pressure, inconsistent injection volumes, or column degradation.
-
Unstable MS Performance: Drifting sensitivity of the mass spectrometer.
-
Solution: Allow the mass spectrometer to stabilize sufficiently before analysis. Regularly clean and calibrate the instrument according to the manufacturer's recommendations.[23]
-
Issue 3: Inaccurate Quantification and Poor Recovery
Question: My quantitative results are not accurate, and the recovery of my internal standard is low or inconsistent. What are the likely causes?
Possible Causes and Solutions:
-
Matrix Effects: Ion suppression or enhancement is affecting the analyte and/or internal standard.
-
Inefficient Extraction: The analyte is not being efficiently extracted from the sample matrix.
-
Solution: Evaluate different extraction solvents or SPE cartridges.[20] Optimize the pH of the sample before extraction, as this can significantly affect the recovery of some steroids.
-
-
Analyte Degradation: The steroid metabolite may be unstable during sample processing or storage.
-
Solution: Minimize sample processing time and keep samples on ice or at a controlled low temperature.[16] Investigate the stability of your analyte under different storage conditions.
-
-
Calibration Issues: Incorrect preparation of calibration standards or an inappropriate calibration model.
-
Solution: Prepare fresh calibration standards from a certified reference material. Evaluate different regression models (e.g., linear, quadratic) and use the one that best fits the data. Ensure the concentration range of the calibrators brackets the expected concentration of the unknown samples.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Low-Concentration Steroid Analysis
| Feature | Immunoassay (IA) | LC-MS/MS |
| Specificity | Lower, prone to cross-reactivity[10][11][14] | High, able to distinguish isobars[2][18] |
| Sensitivity | Can be high, but limited by specificity at low levels[10] | Very high, often in the pg/mL range[2][3] |
| Multiplexing | Typically single-analyte[1] | Can measure multiple analytes simultaneously[1][18] |
| Matrix Effects | Can be affected by matrix interferences[27] | Significant challenge, but can be managed[4][5][6] |
| Throughput | High | Moderate to high with modern systems |
| Cost per Sample | Generally lower | Higher |
| Recommendation | Screening, high-concentration analytes | Quantification of low-concentration analytes, research[2][9] |
Table 2: Performance of a Validated LC-MS/MS Method for Steroid Metabolites in Serum
| Steroid Metabolite | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Estradiol | 0.005[1][28] | 86.4 - 115.0[1][28] | 5.3 - 12.8[1] | 5.3 - 12.8[1] |
| Testosterone | 0.01 | 88.2 - 112.5 | < 10 | < 12 |
| Progesterone | 0.02 | 91.5 - 108.7 | < 9 | < 11 |
| Cortisol | 1[1][28] | 90.1 - 105.3 | < 8 | < 10 |
| Aldosterone | 0.01[25] | 87.0 - 118.0[25] | < 15 | < 15 |
| Note: Values are illustrative and based on published data. Actual performance may vary depending on the specific method and instrumentation. |
Experimental Protocols
Protocol 1: Steroid Metabolite Extraction from Serum using LLE
This protocol is a general guideline for liquid-liquid extraction of steroid metabolites from serum.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Vortex samples to ensure homogeneity.
-
Pipette 100 µL of serum into a clean glass tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of an internal standard working solution (containing appropriate stable isotope-labeled standards) to each sample, calibrator, and quality control sample.
-
Vortex briefly.
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new glass tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Conditions for Steroid Analysis
This protocol provides typical starting conditions for the analysis of steroid metabolites. Optimization will be required for specific analytes and systems.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-2 min: 40% B
-
2-10 min: 40-95% B
-
10-12 min: 95% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Note: MRM transitions must be optimized for each analyte and internal standard.
-
Visualizations
Caption: General experimental workflow for steroid metabolite analysis.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical challenges in steroid analysis of human samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pre-analytical stability and physiological fluctuations affect plasma steroid hormone outcomes: A real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From a single steroid to the steroidome: Trends and analytical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. ssi.shimadzu.com [ssi.shimadzu.com]
- 24. question about steroid LC-MS analysis - Chromatography Forum [chromforum.org]
- 25. sciex.com [sciex.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Refining Tetrahydro-11-dehydrocorticosterone Extraction from Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Tetrahydro-11-dehydrocorticosterone (THA) from various tissue samples.
Introduction to this compound (THA)
This compound (THA) is a metabolite of corticosterone, the primary glucocorticoid in many rodent species. The conversion is a two-step process mediated by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. First, corticosterone is oxidized to 11-dehydrocorticosterone (DHC), an inactive form.[1][2][3] Subsequently, DHC is metabolized to THA. Accurate measurement of THA in tissues is crucial for understanding glucocorticoid metabolism and its role in various physiological and pathological states. However, extracting this steroid efficiently from complex biological matrices like tissue presents several challenges, including low recovery, high variability, and interference from other substances.[4][5]
The following diagram illustrates the metabolic pathway leading to THA.
References
- 1. Measurement of 11-dehydrocorticosterone in mice, rats and songbirds: Effects of age, sex and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Simultaneous Analysis of Corticosterone and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the simultaneous analysis of corticosterone and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the simultaneous analysis of corticosterone and its metabolites?
A1: The most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (such as ELISA). LC-MS/MS is often preferred for its high sensitivity and specificity.[1]
Q2: Which sample types can be used for corticosterone and metabolite analysis?
A2: A variety of biological samples can be used, including serum, plasma, urine, fecal samples, and tissue culture media.[2][3][4][5][6] The choice of sample type may depend on the specific research question and the need for invasive or non-invasive collection methods.
Q3: What are the critical steps in sample preparation for corticosterone analysis?
A3: Critical steps include extraction of the analytes from the sample matrix, purification to remove interfering substances, and concentration of the sample. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[7][8] For plasma and serum, a protein precipitation step is often necessary.[7] For urine and fecal samples, hydrolysis of conjugates (e.g., glucuronides) may be required to measure total corticosterone and its metabolites.[9]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which are the suppression or enhancement of ionization of the target analytes by co-eluting compounds, can be minimized by:
-
Efficient sample preparation: Use techniques like SPE or LLE to remove interfering substances.
-
Chromatographic separation: Optimize the chromatographic method to separate corticosterone and its metabolites from matrix components.
-
Use of internal standards: Isotopically labeled internal standards that co-elute with the analytes can help to compensate for matrix effects.
-
Matrix-matched calibration curves: Prepare calibration standards in a matrix that is similar to the samples being analyzed.
Q5: What is antibody cross-reactivity in immunoassays and how can it affect my results?
A5: Antibody cross-reactivity occurs when the antibody used in the immunoassay binds to molecules that are structurally similar to the target analyte (corticosterone), such as its metabolites or other steroids.[10][11] This can lead to inaccurate quantification, often an overestimation, of corticosterone levels. It is crucial to use highly specific antibodies and to be aware of the potential cross-reactivity of the assay with related compounds.[10][11][12]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH- Column contamination- Column degradation | - Adjust the pH of the mobile phase.- Wash the column with a strong solvent.- Replace the column. |
| Low Signal Intensity | - Inefficient ionization- Matrix suppression- Low analyte concentration- Instrument settings not optimized | - Optimize ionization source parameters (e.g., spray voltage, gas flow).- Improve sample cleanup to reduce matrix effects.- Concentrate the sample before injection.- Optimize MS parameters (e.g., collision energy). |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix interferences | - Use high-purity solvents and flush the LC system.- Enhance sample preparation to remove interfering compounds. |
| Inconsistent Retention Times | - Fluctuations in column temperature- Inconsistent mobile phase composition- Air bubbles in the system | - Use a column oven to maintain a stable temperature.- Ensure proper mixing and degassing of the mobile phase.- Purge the pump to remove air bubbles. |
Immunoassay Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | - Insufficient washing- Non-specific binding of antibodies- Contaminated reagents | - Increase the number of wash steps or the volume of wash buffer.- Use a blocking buffer to reduce non-specific binding.- Use fresh, high-quality reagents. |
| Low Signal | - Inactive enzyme or substrate- Incorrect antibody concentration- Insufficient incubation time or temperature | - Check the expiration dates and storage conditions of reagents.- Optimize antibody concentrations.- Ensure proper incubation times and temperatures as per the protocol. |
| High Variability Between Replicates | - Pipetting errors- Incomplete mixing of reagents- Temperature gradients across the plate | - Use calibrated pipettes and ensure proper technique.- Mix reagents thoroughly before adding to the plate.- Ensure uniform temperature across the plate during incubation. |
| Suspected Cross-Reactivity | - Presence of structurally similar compounds in the sample | - Check the manufacturer's data for antibody cross-reactivity.- Confirm results with a more specific method like LC-MS/MS. |
Data Presentation
Table 1: Example LC-MS/MS Parameters for Corticosterone and Metabolites
| Parameter | Corticosterone | 11-Dehydrocorticosterone | Tetrahydrocorticosterone |
| Precursor Ion (m/z) | 347.2 | 345.2 | 351.2 |
| Product Ion (m/z) | 121.1 | 161.1 | 121.1 |
| Collision Energy (eV) | 25 | 28 | 27 |
| Retention Time (min) | 5.8 | 5.5 | 6.2 |
| LOD (ng/mL) | 0.05 | 0.05 | 0.1 |
| LOQ (ng/mL) | 0.1 | 0.1 | 0.2 |
| Recovery (%) | 92 ± 5 | 89 ± 6 | 95 ± 4 |
Note: These values are examples and may vary depending on the specific instrument and method used.
Table 2: Example Immunoassay Cross-Reactivity Data
| Compound | Cross-Reactivity (%) |
| Corticosterone | 100 |
| Progesterone | < 1 |
| Testosterone | < 0.1 |
| Cortisol | 5 |
| 11-Deoxycorticosterone | 15 |
Note: Cross-reactivity is highly dependent on the specific antibody used in the assay.[13]
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum for LC-MS/MS Analysis
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., d8-corticosterone).
-
Vortex: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Urine for LC-MS/MS Analysis
-
Hydrolysis (Optional): To 1 mL of urine, add β-glucuronidase and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 3: Competitive ELISA for Corticosterone
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the corticosterone standard. Dilute samples as necessary with the provided assay buffer.
-
Plate Loading: Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
HRP-Conjugate Addition: Add 50 µL of horseradish peroxidase (HRP)-conjugated corticosterone to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours on a plate shaker.
-
Washing: Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader. The concentration of corticosterone is inversely proportional to the signal.
Visualizations
Caption: Genomic signaling pathway of corticosterone.
Caption: Major metabolic pathway of corticosterone.
Caption: General experimental workflow for corticosterone analysis.
References
- 1. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medimabs.com [medimabs.com]
- 3. zellx.de [zellx.de]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. arborassays.com [arborassays.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Biomedical Evaluation of Cortisol, Cortisone, and Corticosterone along with Testosterone and Epitestosterone Applying Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Invasive Monitoring of Corticosterone Levels in Mouse Urine with Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Cross-Sectional Study on Comparison of Serum Cortisol Concentration Measured by Chemiluminescent Immunoassay in Four Different Automated Analyzers in a Variety of Adrenal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Tetrahydro-11-dehydrocorticosterone
For researchers, scientists, and professionals in drug development, the accurate measurement of steroid metabolites is paramount for understanding physiological and pathological processes. Tetrahydro-11-dehydrocorticosterone (TH-11-DHC), a key metabolite of corticosterone, serves as an important biomarker in various studies. The choice of analytical method for its quantification can significantly impact the reliability and interpretation of experimental data. This guide provides an objective comparison of the primary analytical techniques used for the measurement of TH-11-DHC: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: A Comparative Overview
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Specificity | Very High | High | Moderate to Low |
| Sensitivity | High (ng/mL to pg/mL) | High (ng/mL to pg/mL) | Moderate (ng/mL) |
| Accuracy | High | High | Moderate |
| Precision (CV%) | < 15% | < 15% | < 20% |
| Sample Throughput | High | Moderate | High |
| Sample Preparation | Moderate (Hydrolysis, SPE) | Complex (Hydrolysis, SPE, Derivatization) | Minimal |
| Cross-reactivity | Minimal | Minimal | High potential with structurally similar steroids |
| Cost per Sample | High | High | Low |
| Instrumentation Cost | Very High | High | Low |
| Multiplexing | Yes (simultaneous analysis of multiple steroids) | Yes (simultaneous analysis of multiple steroids) | No (single analyte per assay) |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are representative of the techniques used for urinary steroid profiling and are applicable for the measurement of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is considered the gold standard for its high specificity and sensitivity in quantifying multiple steroid metabolites simultaneously.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add an internal standard (e.g., a deuterated analog of TH-11-DHC). Add β-glucuronidase/arylsulfatase to deconjugate the steroid metabolites. Incubate at 55°C for 2 hours.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with water to remove interfering substances. Elute the steroids with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
2. Chromatographic Separation:
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with two solvents, typically water with a small amount of formic acid (Solvent A) and methanol or acetonitrile with formic acid (Solvent B), is employed to separate the steroids.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for TH-11-DHC and its internal standard, ensuring high specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis, though it requires a more complex sample preparation process involving derivatization.
1. Sample Preparation:
-
Enzymatic Hydrolysis and SPE: Follow the same initial steps as for LC-MS/MS (hydrolysis and solid-phase extraction).
-
Derivatization: This is a critical step to increase the volatility and thermal stability of the steroids for GC analysis. A two-step derivatization is common:
-
Oximation: The dried extract is first treated with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the keto groups.
-
Silylation: Subsequently, a silylating reagent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) is added to derivatize the hydroxyl groups.
-
2. Chromatographic Separation:
-
GC System: A gas chromatograph equipped with a capillary column is used.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is typically employed.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized steroids based on their boiling points.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Detection Mode: The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific ions of the derivatized TH-11-DHC.
Enzyme-Linked Immunosorbent Assay (ELISA)
While a specific ELISA for this compound is not widely available, this section describes the principle of a competitive ELISA that could be used for its precursor, 11-dehydrocorticosterone. The same principle would apply if a specific antibody for TH-11-DHC were developed.
1. Principle:
-
This is a competitive immunoassay. A known amount of enzyme-labeled steroid (conjugate) competes with the unlabeled steroid in the sample for a limited number of binding sites on a specific antibody coated onto a microplate.
2. Assay Procedure:
-
Sample Incubation: Standards, controls, and unknown samples are added to the wells of the microplate, followed by the addition of the enzyme-conjugated steroid.
-
Competition: During incubation, the unlabeled steroid from the sample and the enzyme-labeled steroid compete for binding to the antibody.
-
Washing: The unbound components are washed away.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Stopping the Reaction: The reaction is stopped, and the absorbance is read using a microplate reader.
-
Quantification: The concentration of the steroid in the sample is inversely proportional to the intensity of the color. A standard curve is used to determine the concentration in the unknown samples.
3. Limitations:
-
The primary limitation of immunoassays is the potential for cross-reactivity . Antibodies may bind to other structurally similar steroids present in the sample, leading to an overestimation of the target analyte's concentration.[1][2][3] Without a specific antibody for TH-11-DHC, using an ELISA for its precursor would likely lead to inaccurate results.
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of TH-11-DHC measurement methods.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Validating a Novel Assay for 11-Dehydrocorticosterone Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of 11-dehydrocorticosterone (11-DHC) metabolites against established analytical platforms, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biological and experimental workflows.
Data Presentation: A Comparative Analysis of Assay Performance
The performance of any novel assay is best understood through direct comparison with existing technologies. The tables below summarize the key quantitative validation parameters for a newly developed 11-DHC ELISA, a validated LC-MS/MS method, and general performance characteristics of GC-MS for steroid analysis.
Table 1: Assay Sensitivity and Linearity
| Parameter | Novel 11-DHC ELISA | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 0.3 ng/mL[1] | 0.25 ng/mL[2][3][4] | Method Dependent |
| Linear Range | 0.3 - 250 ng/mL[1] | 0.1 - 500 ng/mL[2] | Method Dependent |
| Correlation with LC-MS/MS (r²) | >0.99 | N/A | N/A |
Table 2: Assay Precision
| Parameter | Novel 11-DHC ELISA | LC-MS/MS | GC-MS |
| Intra-Assay CV (%) | < 10% | < 15% | < 15%[5] |
| Inter-Assay CV (%) | < 15% | < 15% | < 15%[5] |
Table 3: Assay Specificity
| Parameter | Novel 11-DHC ELISA | LC-MS/MS | GC-MS |
| Cross-reactivity | Low for most steroids, except for cortisone (92%)[1] | High specificity due to mass-based detection | High specificity, excellent for isomeric separation[5][6] |
Experimental Protocols: Methodologies for Assay Validation
Detailed and reproducible experimental protocols are critical for the validation of any new analytical method. Below are the summarized protocols for key experiments to validate a novel 11-DHC assay.
Specificity (Cross-Reactivity) Assessment for ELISA
-
Objective: To determine the extent to which the anti-11-DHC antibody binds to other structurally related steroids.
-
Protocol:
-
Prepare a series of standard curves for 11-DHC and potential cross-reactants (e.g., corticosterone, cortisone, progesterone, etc.) in the assay buffer.
-
Run a competitive ELISA for each compound.
-
Calculate the concentration of each steroid that causes 50% inhibition of the maximal signal (IC50).
-
Determine the percent cross-reactivity using the following formula: %Cross-reactivity = (IC50 of 11-DHC / IC50 of cross-reactant) x 100%
-
Sensitivity (Limit of Quantification - LOQ) Determination
-
Objective: To establish the lowest concentration of 11-DHC that can be reliably quantified with acceptable precision and accuracy.
-
Protocol:
-
Prepare a series of low-concentration 11-DHC standards near the expected limit of detection.
-
Analyze multiple replicates (n ≥ 5) of these standards in the assay.
-
The LOQ is determined as the lowest concentration where the coefficient of variation (CV) is less than 20% and the accuracy is within 80-120% of the true value.
-
Precision (Intra- and Inter-Assay Variability)
-
Objective: To assess the reproducibility of the assay.
-
Protocol:
-
Intra-Assay Precision:
-
Prepare at least three quality control (QC) samples at low, medium, and high concentrations of 11-DHC.
-
Analyze multiple replicates (n ≥ 20) of each QC sample in a single assay run.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for each QC level. An acceptable intra-assay CV is typically <10-15%.
-
-
Inter-Assay Precision:
-
Analyze the same three QC samples in multiple independent assay runs (ideally on different days with different operators).
-
Calculate the mean, standard deviation, and CV% for each QC level across all runs. An acceptable inter-assay CV is typically <15-20%.
-
-
Accuracy and Recovery
-
Objective: To determine the closeness of the measured value to the true value and the efficiency of the extraction process.
-
Protocol:
-
Spike known amounts of 11-DHC into a sample matrix (e.g., serum, plasma) at low, medium, and high concentrations.
-
For methods requiring extraction, perform the extraction procedure.
-
Analyze the spiked and unspiked samples.
-
Calculate the percent recovery using the formula: %Recovery = ((Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration) x 100%
-
Accuracy is typically expressed as the percent deviation of the mean measured concentration from the nominal concentration.
-
Linearity and Parallelism
-
Objective: To verify that the assay response is directly proportional to the analyte concentration and that endogenous analyte in a sample dilutes in the same manner as the standard.
-
Protocol:
-
Prepare a standard curve with a wide range of 11-DHC concentrations.
-
Perform a regression analysis to determine the linearity (r² value). An r² > 0.99 is desirable.
-
For parallelism, serially dilute a high-concentration biological sample and analyze the dilutions.
-
The measured concentrations should be proportional to the dilution factor, and the dose-response curves of the diluted sample and the standard curve should be parallel.
-
Mandatory Visualizations
Glucocorticoid Signaling Pathway
The following diagram illustrates the critical role of 11β-hydroxysteroid dehydrogenases (11β-HSD) in regulating glucocorticoid activity at the tissue level. 11-DHC is the inactive metabolite of corticosterone, the primary glucocorticoid in rodents.[7][8][9] The interconversion between these two steroids is a key control point in glucocorticoid signaling.[7][8][9]
References
- 1. Development of an enzyme-linked immunosorbent assay for serum 11-dehydrocorticosterone in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of 11-dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bringing GC-MS profiling of steroids into clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
Correlation between urinary THA and circulating corticosterone levels.
A Comprehensive Guide to the Correlation Between Urinary Tetrahydroaldosterone and Circulating Corticosterone
For researchers, scientists, and drug development professionals, understanding the intricate relationships between different hormonal axes is paramount for robust experimental design and accurate interpretation of results. This guide provides a detailed comparison of the correlation, or lack thereof, between urinary tetrahydroaldosterone (THA), the principal metabolite of aldosterone, and circulating corticosterone levels. Corticosterone is the primary glucocorticoid in rodents, analogous to cortisol in humans. This document synthesizes findings from various studies, outlines relevant experimental protocols, and visualizes the underlying physiological pathways.
Introduction
The renin-angiotensin-aldosterone system (RAAS) and the hypothalamic-pituitary-adrenal (HPA) axis are two critical endocrine systems that regulate blood pressure, fluid and electrolyte balance, and the stress response. Aldosterone, the primary mineralocorticoid, is the final product of the RAAS, while corticosterone (in rodents) and cortisol (in humans) are the end products of the HPA axis. Given that both aldosterone and corticosterone are synthesized in the adrenal cortex, a degree of interaction and correlation between their levels is often hypothesized. This guide examines the evidence for a direct correlation between urinary THA, a reliable marker of aldosterone production, and circulating corticosterone.
Data Summary: Correlation Studies
Direct correlational studies between urinary THA and circulating corticosterone are scarce in the literature. However, studies investigating related metabolites and the broader interplay between the RAAS and HPA axis provide valuable insights.
| Study Focus | Analytes Measured | Subject | Key Findings | Correlation Coefficient (r) | p-value | Reference |
| Correlation of Urinary Adrenal Steroids | Urinary 18-hydroxycortisol and Urinary Aldosterone 18-oxoglucuronide | Humans (Normal Subjects) | No significant correlation was found between the excretion of this cortisol metabolite and the aldosterone metabolite. | 0.25 | 0.15942 | [1] |
| Glucocorticoid Excess in Primary Aldosteronism | 24-hour urinary steroid metabolome (including cortisol and THA) | Humans (Primary Aldosteronism Patients vs. Healthy Controls) | Patients with primary aldosteronism exhibited significantly increased excretion of cortisol and total glucocorticoid metabolites compared to controls. This suggests a co-secretion of glucocorticoids in conditions of aldosterone excess. | Not explicitly stated for THA and cortisol | < 0.001 (for increased cortisol excretion in patients) | [2][3] |
| HPA Axis and RAAS in Hypertension | Plasma aldosterone, ACTH, and cortisol | Humans (General Population) | A dominance of the HPA axis over the RAAS was significantly associated with hypertension. This indicates a complex interaction rather than a simple positive correlation. | Not applicable | Significant association with hypertension | [4] |
Key Takeaway: The available evidence does not support a simple, direct positive correlation between the activity of the HPA axis (measured by glucocorticoids) and the RAAS (measured by aldosterone metabolites) under normal physiological conditions. In fact, one key study found no significant correlation between urinary metabolites of cortisol and aldosterone[1]. However, in pathophysiological states such as primary aldosteronism, a concurrent increase in both glucocorticoid and mineralocorticoid production can be observed[2][3].
Signaling Pathways and Regulatory Interactions
The biosynthesis of aldosterone and corticosterone occurs in different zones of the adrenal cortex and is regulated by distinct primary stimuli.
References
- 1. Urinary 18-hydroxycortisol and its relationship to the excretion of other adrenal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid metabolome analysis reveals prevalent glucocorticoid excess in primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid metabolome analysis reveals prevalent glucocorticoid excess in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association Between Pituitary-Adrenal Axis Dominance Over the Renin-Angiotensin-Aldosterone System and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS vs. Immunoassay for Monitoring 21-Hydroxylase Deficiency: A Comparative Guide
Introduction
21-hydroxylase deficiency (21-OHD) is the most common form of congenital adrenal hyperplasia (CAH), an autosomal recessive disorder characterized by impaired cortisol and aldosterone synthesis.[1][2][3] Effective management and monitoring of 21-OHD are crucial to prevent adrenal crises and manage hyperandrogenism, requiring accurate measurement of steroid hormone levels. The primary biomarker for diagnosis and monitoring is 17-hydroxyprogesterone (17-OHP).[4][5] Historically, immunoassays have been the standard method for quantifying 17-OHP. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a more specific and accurate alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data and protocols, to assist researchers and clinicians in selecting the appropriate analytical technique.
Core Comparison: Performance and Clinical Utility
The choice between LC-MS/MS and immunoassay for monitoring 21-OHD hinges on a trade-off between specificity, accuracy, and throughput. While immunoassays are widely used for initial screening, LC-MS/MS is increasingly recognized as the superior method for definitive diagnosis and therapeutic monitoring.[1][6][7][8]
Specificity and Cross-Reactivity
A significant limitation of immunoassays is their susceptibility to cross-reactivity from structurally similar steroids.[1][7][8] In 21-OHD, precursors that accumulate due to the enzymatic block can interfere with the assay, leading to falsely elevated 17-OHP and cortisol measurements.[9][10][11][12] For instance, 17-hydroxypregnenolone sulphate and dehydroepiandrosterone sulphate (DHEAS) can cross-react in direct immunoassays, causing results to be significantly higher than the actual concentration.[13]
In contrast, LC-MS/MS offers high analytical specificity.[9][14] This technique physically separates the target steroid from other structurally similar molecules via liquid chromatography before detection by mass spectrometry, thereby eliminating interferences and ensuring that only the specific analyte of interest is measured.[14][15]
Accuracy and Clinical Implications
The superior specificity of LC-MS/MS translates directly to higher accuracy. Studies consistently show that immunoassays overestimate the concentrations of 17-OHP and androstenedione, with measured levels being 30-50% higher than those obtained by LC-MS/MS.[1][7][8] One study noted a 57% overestimation for 17-OHP by immunoassay compared to LC-MS/MS.[6]
This overestimation can have serious clinical consequences. Falsely elevated steroid levels may lead to the misdiagnosis of CAH or, in patients undergoing treatment, suggest poor biochemical control.[1][7][8] This can result in overtreatment with glucocorticoids, exposing patients to the risks of iatrogenic Cushing's syndrome, reduced growth rate, and obesity.[1][8][16]
Multiplexing and Steroid Profiling
LC-MS/MS allows for the simultaneous measurement of multiple steroids in a single analytical run, a capability known as steroid profiling.[2][17][18][19] This provides a comprehensive view of the adrenal steroidogenesis pathway, offering more detailed information for diagnosis and monitoring. For example, an LC-MS/MS panel can include 17-OHP, 21-deoxycortisol (a highly specific marker for 21-OHD), androstenedione, and testosterone.[1][7][14] Immunoassays are typically single-analyte tests, making comprehensive profiling laborious and costly.
Data Presentation
The following tables summarize the key performance differences and quantitative comparisons between LC-MS/MS and immunoassay.
Table 1: Performance Characteristics of LC-MS/MS vs. Immunoassay
| Feature | LC-MS/MS | Immunoassay |
| Specificity | High; minimal cross-reactivity | Variable; prone to cross-reactivity with other steroids[1][7][8][14] |
| Accuracy | High; considered the gold standard | Lower; tends to overestimate steroid concentrations[1][7][17] |
| Sensitivity | High; can detect very low concentrations | Variable; generally sufficient for screening purposes[13] |
| Multiplexing | Yes; allows for comprehensive steroid profiling[17][18] | No; typically single-analyte measurement |
| Throughput | Lower; sequential sample processing[14] | High; suitable for large-scale screening |
| Cost | Higher initial investment and operational cost[14] | Lower cost per sample |
| Primary Use | Confirmatory diagnosis, therapeutic monitoring, research[20] | Newborn screening, initial screening in symptomatic patients[20][21] |
Table 2: Comparison of Steroid Hormone Concentrations Measured by LC-MS/MS vs. Immunoassay in 21-OHD Patients
| Steroid Hormone | Average Overestimation by Immunoassay | Reference |
| 17-Hydroxyprogesterone (17-OHP) | 57.0% | [6] |
| Androstenedione | 31.3% | [6] |
| Testosterone (in females) | 30.0% | [6] |
Mandatory Visualization
The following diagrams illustrate the biochemical pathway affected in 21-hydroxylase deficiency and the comparative workflows of the two analytical methods.
Caption: Steroidogenesis pathway showing the 21-hydroxylase enzyme block.
Caption: Comparative experimental workflows for LC-MS/MS and Immunoassay.
Experimental Protocols
Below are generalized protocols for the analysis of 17-OHP, providing insight into the complexity and core principles of each method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a common approach for quantifying steroids from serum.
-
Sample Preparation:
-
Pipette 0.5 mL of serum into a glass tube.
-
Add an internal standard (e.g., deuterated 17-OHP) to each sample, calibrator, and quality control.[4]
-
Perform a liquid-liquid extraction by adding a non-polar solvent (e.g., ether/ethyl acetate mixture), vortexing, and centrifuging.[4]
-
Freeze the aqueous layer and transfer the organic (upper) layer containing the steroids to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase solution (e.g., methanol/water mixture).
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into an LC system.
-
Separate the steroids on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile.[4]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is directed into the mass spectrometer's ion source, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for 17-OHP and its internal standard to ensure specific detection and quantification.[2]
-
Immunoassay (Competitive ELISA)
This protocol outlines the steps for a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for 17-OHP.
-
Principle: This is a competitive binding assay where 17-OHP in the sample competes with a fixed amount of enzyme-labeled 17-OHP (conjugate) for a limited number of binding sites on an antibody-coated microplate. The resulting color intensity is inversely proportional to the amount of 17-OHP in the sample.[5][22]
-
Procedure:
-
Pipette standards, controls, and patient samples into the appropriate wells of the antibody-coated microplate.[23]
-
Add the 17-OHP-enzyme conjugate to each well.[24]
-
Incubate the plate (e.g., for 1 hour at 37°C) to allow for competitive binding.[23][24]
-
Wash the plate multiple times with a wash buffer to remove any unbound components.
-
Add a substrate solution (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate to a colored product.
-
Incubate for a short period (e.g., 15-30 minutes) for color development.
-
Add a stop solution to terminate the reaction.
-
Read the optical density (absorbance) of each well using a microplate reader at a specific wavelength (e.g., 450 nm).[24]
-
Calculate the 17-OHP concentration in the samples by comparing their absorbance to a standard curve generated from the standards.
-
Conclusion
For the monitoring of 21-hydroxylase deficiency, LC-MS/MS is demonstrably superior to immunoassay in terms of specificity and accuracy.[6][7] The ability of LC-MS/MS to provide interference-free measurements and comprehensive steroid profiles prevents the clinical misinterpretations that can arise from the cross-reactivity inherent in immunoassays.[1][8][17] While immunoassays remain a valuable tool for high-throughput newborn screening, LC-MS/MS should be considered the gold standard for confirming diagnoses and for the precise therapeutic monitoring essential for optimizing patient outcomes.[20] The adoption of LC-MS/MS for routine monitoring supports better-informed clinical decisions, minimizing the risk of over- or under-treatment in patients with 21-hydroxylase deficiency.
References
- 1. ec.bioscientifica.com [ec.bioscientifica.com]
- 2. Serum Steroid Profiling by Liquid Chromatography–Tandem Mass Spectrometry for the Rapid Confirmation and Early Treatment of Congenital Adrenal Hyperplasia: A Neonatal Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcrpe.org [jcrpe.org]
- 4. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Assay of steroids by liquid chromatography-tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 12. Cross reactions elicited by serum 17-OH progesterone and 11-desoxycortisol in cortisol assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mjpath.org.my [mjpath.org.my]
- 14. The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Guidelines for diagnosis and treatment of 21-hydroxylase deficiency (2014 revision) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ec.bioscientifica.com [ec.bioscientifica.com]
- 18. Urinary steroidomic profiles by LC-MS/MS to monitor classic 21-Hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ibl-international.com [ibl-international.com]
- 23. assaygenie.com [assaygenie.com]
- 24. 17-Hydroxyprogesterone Competitive ELISA Kit (EIA17OHP) - Invitrogen [thermofisher.com]
Difference in metabolite profiles between healthy and hypertensive subjects.
For Researchers, Scientists, and Drug Development Professionals
Hypertension, a silent yet formidable driver of cardiovascular disease, presents a complex pathophysiology that extends to fundamental metabolic processes. Emerging evidence from the field of metabolomics reveals a distinct metabolic fingerprint in hypertensive individuals compared to their healthy counterparts. This guide provides an objective comparison of these metabolite profiles, supported by experimental data and detailed methodologies, to empower further research and the development of novel therapeutic strategies.
Quantitative Differences in Metabolite Profiles
Metabolomic studies have consistently identified significant alterations in the circulating levels of various small molecules in individuals with hypertension. These changes span several key metabolic pathways, including lipid, amino acid, and purine metabolism, as well as markers of oxidative stress. The following table summarizes the quantitative differences in key metabolites observed between healthy and hypertensive subjects.
| Metabolite Class | Metabolite Name | Change in Hypertensive Subjects | References |
| Lipids | Stearidonate | Increased | [1] |
| Hexadecadienoate | Increased | [1] | |
| Linolenate | Increased | [1] | |
| 13-S-Hydroxyoctadecadienoic acid (13-HODE) | Increased | [1] | |
| 9-S-Hydroxyoctadecadienoic acid (9-HODE) | Increased | [1] | |
| Very-low-density lipoprotein (VLDL) | Increased | [2][3] | |
| Low-density lipoprotein (LDL) | Increased | [2][3] | |
| Oleic acid | Altered | ||
| Acyl-alkyl-phosphatidylcholines (C42:4, C44:3) | Increased | [2] | |
| Amino Acids | Valine | Decreased | [2][3] |
| Alanine | Decreased | [2][3] | |
| Pyroglutamic acid | Decreased | [2][3] | |
| p-Hydroxyphenylalanine | Decreased | [2][3] | |
| Methylhistidine | Decreased | [2][3] | |
| Serine | Increased | [2] | |
| Glycine | Increased | [2] | |
| Purine Metabolism | N6-carbamoylthreonyladenosine | Increased | [1] |
| Adenine | Altered | [2] | |
| Uracil | Altered | [2] | |
| Energy Metabolism | Lactic acid | Increased | [2][3] |
| Acetone | Increased | [2][3] | |
| Pyruvate | Altered | [2] | |
| Other | 2,3-dihydroxy-5-methylthio-4-pentenoate (DMTPA) | Increased | [1] |
Experimental Protocols
The identification of these metabolic differences relies on robust and precise analytical techniques. Below are detailed methodologies for the key experiments commonly employed in metabolomic studies of hypertension.
Protocol 1: Untargeted Metabolomics of Serum/Plasma using LC-MS
This protocol outlines a standard workflow for the global profiling of metabolites in serum or plasma samples using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Collection and Preparation:
-
Collect peripheral blood samples in EDTA anticoagulant tubes.[4]
-
Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C.[4]
-
Transfer the supernatant (plasma) to fresh tubes and store at -80°C until analysis.[4]
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (or a 1:1 v/v mixture of methanol and ethanol) for protein precipitation.[5]
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 2 hours to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 15 minutes, hold for 3 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[6]
3. Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of metabolites.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is essential for accurate mass measurements.
-
Scan Range: m/z 50-1000.[7]
-
Data Acquisition: Data-dependent acquisition (DDA) is often used to acquire MS/MS spectra for metabolite identification.[8]
Protocol 2: Targeted Analysis of Urinary Organic Acids using GC-MS
This protocol is designed for the quantification of specific organic acids in urine samples, which can be indicative of metabolic dysregulation.
1. Sample Collection and Preparation:
-
Collect a random urine sample in a sterile, preservative-free container.[9]
-
Store the urine sample frozen at -20°C or -80°C prior to analysis.[9]
-
Thaw urine samples at room temperature.
-
Normalize the urine volume based on creatinine concentration to account for dilution differences.[9]
-
To a normalized volume of urine, add an internal standard (e.g., a stable isotope-labeled version of a target analyte).[9]
-
Acidify the sample with HCl.
-
Extract the organic acids with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[10]
-
Evaporate the organic extract to dryness under nitrogen.
2. Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to make the organic acids volatile.[11]
-
Incubate at a specific temperature (e.g., 80°C) for a defined time (e.g., 30 minutes) to complete the reaction.[11]
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).
-
Ionization Mode: Electron ionization (EI).
-
Mass Analyzer: A quadrupole or ion trap mass spectrometer.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific organic acids.
Protocol 3: 1H NMR-Based Metabolomics of Serum
Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-destructive and highly reproducible method for analyzing abundant metabolites in serum.
1. Sample Preparation:
-
Thaw frozen serum samples on ice.
-
To 300 µL of serum, add 300 µL of a phosphate buffer (pH 7.4) in D2O containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP).
-
For protein removal, a common method is ultrafiltration or protein precipitation with methanol (2:1 methanol to serum ratio).[12]
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a 5 mm NMR tube.
2. NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required for optimal resolution and sensitivity.
-
Pulse Sequence: A 1D 1H NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence is commonly used for water suppression.[13]
-
Acquisition Parameters:
-
Number of scans: 64-128
-
Relaxation delay: 2-4 seconds
-
Temperature: 25°C
-
3. Data Processing and Analysis:
-
The raw NMR data is Fourier transformed, phase corrected, and baseline corrected.
-
Metabolites are identified and quantified by comparing the resulting spectrum to reference spectral databases (e.g., Human Metabolome Database - HMDB) and using the internal standard for concentration calculation.
Visualizing the Workflow and Pathways
To better understand the experimental process and the underlying biological context, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Untargeted metabolomics unravel serum metabolic alterations in smokers with hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Metabolomic Analysis of Human Heart Tissue Enabled by Parallel Metabolite Extraction and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metbio.net [metbio.net]
- 10. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of Steroid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of steroids is paramount. This guide provides an objective comparison of analytical methods for steroid quantification, supported by experimental data from inter-laboratory studies. We delve into the performance of common analytical techniques, offering detailed experimental protocols and visual representations of key biological pathways and workflows to aid in informed decision-making.
Introduction: The Challenge of Steroid Quantification
Steroid hormones regulate a vast array of physiological processes, and their accurate measurement is crucial for both clinical diagnostics and research. However, significant variability in steroid quantification has been observed between laboratories and different analytical methods. This guide aims to illuminate these discrepancies by presenting data from proficiency testing programs and inter-laboratory comparison studies, with a focus on the two primary analytical approaches: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immunoassays, while widely used due to their convenience and high throughput, can be susceptible to cross-reactivity and matrix effects, leading to inaccuracies, particularly at low steroid concentrations.[1][2] In contrast, LC-MS/MS is increasingly recognized as the gold standard, offering higher specificity and sensitivity.[3] Standardization programs, such as the Centers for Disease Control and Prevention (CDC) Hormone Standardization (HoSt) Program, play a vital role in improving the accuracy and comparability of steroid hormone measurements across laboratories.[4][5][6][7]
Data Presentation: A Comparative Analysis of Steroid Quantification Methods
The following tables summarize quantitative data from inter-laboratory comparison studies, highlighting the performance of various analytical methods for key steroid hormones. These tables are designed for easy comparison of bias, precision, and overall agreement between methods.
Table 1: Inter-laboratory Comparison of Testosterone Quantification
This table presents data from a College of American Pathologists (CAP) Accuracy-Based Proficiency Testing survey, comparing the performance of common immunoassays and LC-MS/MS methods against a reference measurement procedure (RMP) from the CDC.
| Analytical Method/Platform | Number of Labs | Median Result (ng/dL) | Bias vs. RMP (%) |
| Reference Method (CDC RMP) | - | 36.7 | - |
| LC-MS/MS | 25 | 37.0 | +0.8% |
| Immunoassay - Manufacturer A | >5 | 45.1 | +22.9% |
| Immunoassay - Manufacturer B | >5 | 33.8 | -7.9% |
| Immunoassay - Manufacturer C | >5 | 40.5 | +10.4% |
| Immunoassay - Manufacturer D | >5 | 38.2 | +4.1% |
| Immunoassay - Manufacturer E | >5 | 39.6 | +7.9% |
Data adapted from a recent CAP proficiency testing survey.[8] Bias is calculated as [(Median Result - RMP Result) / RMP Result] * 100.
Table 2: Performance of Immunoassays for Various Steroids Compared to LC-MS/MS
This table showcases the mean relative bias of several automated immunoassays when compared to an LC-MS/MS method for a panel of six steroid hormones.
| Steroid Hormone | Mean Relative Bias of Immunoassay vs. LC-MS/MS (%) |
| Aldosterone | +45% |
| Cortisol | -31% |
| Dehydroepiandrosterone sulfate (DHEAS) | +25% |
| 17-hydroxyprogesterone (OHP) | +137% |
| Progesterone | +58% |
| Testosterone | +35% |
Data from a study assessing the analytical bias of automated immunoassays.[1][9] Positive bias indicates overestimation by the immunoassay compared to LC-MS/MS.
Table 3: Inter-laboratory Variation in LC-MS/MS Measurements of Glucocorticoids
This table presents the median inter-laboratory coefficient of variation (CV) and the range of median laboratory bias from a study comparing eight European centers performing LC-MS/MS analysis of glucocorticoid-related steroids.[10][11]
| Steroid Hormone | Median Inter-laboratory CV (%) | Range of Median Laboratory Bias vs. Overall Median (%) |
| Corticosterone | 10.0 | -5.6 to 12.3 |
| 11-deoxycortisol | 10.7 | -14.6 to 12.4 |
| Cortisone | 6.2 | -4.0 to 6.5 |
Data from the HarmoSter study.[10][11] The coefficient of variation (CV) is a measure of the relative variability.
Experimental Protocols
To provide a practical understanding of the methodologies discussed, this section outlines a representative "gold standard" LC-MS/MS protocol and a typical immunoassay workflow for steroid quantification in serum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol represents a common workflow for the sensitive and specific quantification of a panel of steroid hormones in human serum.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 200 µL of acetonitrile containing a mix of stable isotope-labeled internal standards for each analyte. Vortex for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes. Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C. Reconstitute the dried extract in 100 µL of 50% methanol.
2. Chromatographic Separation:
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for steroid separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a modifier (e.g., 0.1% formic acid or ammonium fluoride) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the target analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and a product ion) are monitored for each analyte and its corresponding internal standard.
4. Data Analysis:
-
The concentration of each steroid is determined by calculating the ratio of the peak area of the native analyte to its stable isotope-labeled internal standard and comparing this ratio to a calibration curve generated using certified reference materials.
Immunoassay Protocol (Chemiluminescence Immunoassay - CLIA)
This protocol outlines the general steps involved in a typical automated chemiluminescence immunoassay for steroid quantification.
1. Sample and Reagent Preparation:
-
Patient serum samples, calibrators, and controls are loaded onto the automated immunoassay analyzer.
-
Reagent cartridges containing magnetic microparticles coated with specific antibodies, and a tracer (e.g., an acridinium-labeled secondary antibody) are also loaded.
2. Incubation and Separation:
-
The analyzer pipettes the sample, microparticles, and tracer into a reaction vessel.
-
During incubation, the steroid hormone in the sample competes with a labeled steroid for binding to the antibody on the microparticles.
-
After incubation, a magnetic field is applied to separate the microparticles from the unbound components, which are then washed away.
3. Detection:
-
"Trigger" solutions are added to initiate a chemiluminescent reaction.
-
The light emitted from the reaction is measured by a luminometer. The intensity of the light is inversely proportional to the concentration of the steroid hormone in the sample.
4. Calculation:
-
The analyzer's software calculates the concentration of the steroid in the sample by comparing the light signal to a calibration curve generated from the calibrators.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: A typical experimental workflow for steroid quantification by LC-MS/MS.
Caption: Classical signaling pathway of testosterone.
Caption: Genomic signaling pathway of estradiol.
Caption: Classical signaling pathway of cortisol.
References
- 1. Analytical bias of automated immunoassays for six serum steroid hormones assessed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Usefulness of Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Low Serum Testosterone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Hormones Certified Assays and Participants | CSP | CDC [cdc.gov]
- 6. Improving performance â HoSt | CSP | CDC [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
